molecular formula C5H7N3 B152807 pyridine-3,5-diamine CAS No. 4318-78-9

pyridine-3,5-diamine

Cat. No.: B152807
CAS No.: 4318-78-9
M. Wt: 109.13 g/mol
InChI Key: ABYXFACYSGVHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-3,5-diamine (CAS 4318-78-9) is a valuable aromatic diamine compound with a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol. This compound serves as a versatile chemical intermediate and a critical building block in medicinal chemistry and supramolecular applications. In antibiotic research, it functions as a synthetic precursor for 3,5-diamino-piperidine (DAP) derivatives, which are designed to mimic the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics . These mimetics target the bacterial ribosomal decoding site (A-site) within the 16S rRNA, inhibiting bacterial translation and growth, and represent a promising approach to addressing antibiotic resistance . Furthermore, the diamine functionality makes derivatives of this compound excellent platforms for constructing potent acyclic receptors in supramolecular chemistry . These receptors, such as those based on the DITIPIRAM structure, act as neutral hosts that bind anions like carboxylates and chloride with high affinity and selectivity through hydrogen bonding, with applications in sensing, catalysis, and transport processes . Researchers should store this compound in a cool, dark place under an inert atmosphere . This product is intended for research and further manufacturing applications only; it is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYXFACYSGVHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195766
Record name Pyridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-78-9
Record name 3,5-Pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyridine-3,5-diamine (CAS: 4318-78-9) is a key heterocyclic aromatic amine featuring a pyridine core substituted with two amino groups at the meta positions. Its unique electronic structure and the presence of reactive amine functionalities make it a valuable building block in medicinal chemistry, polymer science, and organic synthesis. The amino groups act as directing groups in electrophilic substitution and serve as nucleophilic sites for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, a detailed representative synthesis protocol, an analysis of its chemical reactivity, and a summary of its applications. All quantitative data are presented in tabular format for clarity and comparative analysis.

Core Properties and Identification

This compound is typically a colorless to light yellow or brown solid. Its diamino-substituted pyridine structure imparts polarity, rendering it soluble in water and other polar organic solvents.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms 3,5-Diaminopyridine, 3,5-Pyridinediamine
CAS Number 4318-78-9
Molecular Formula C₅H₇N₃
SMILES NC1=CC(N)=CN=C1
InChI InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2
InChIKey ABYXFACYSGVHCW-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 109.13 g/mol
Appearance Black/Brown solid
Melting Point 112-113 °C
Boiling Point 378.4 °C at 760 mmHg
Density 1.251 g/cm³
Flash Point 210.7 °C
Topological Polar Surface Area 64.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Storage Temperature 2-8°C, protect from light

Synthesis and Experimental Protocols

The synthesis of this compound is not as commonly documented as other isomers. However, a reliable and standard method for preparing aminopyridines is the chemical reduction of the corresponding nitropyridine precursors. The following protocol describes a representative synthesis of this compound via the catalytic hydrogenation of 3,5-dinitropyridine.

Representative Synthesis: Reduction of 3,5-Dinitropyridine

This protocol is based on established methods for the reduction of dinitro-aromatic compounds.

Reaction Scheme: C₅H₃N(NO₂)₂ + 6 H₂ → C₅H₅N(NH₂)₂ + 4 H₂O

Materials and Reagents:

  • 3,5-Dinitropyridine

  • Palladium on Carbon (Pd/C), 10%

  • Ethanol (EtOH), reagent grade

  • Hydrazine hydrate or a hydrogen gas source

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

Experimental Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dinitropyridine (1 equivalent).

  • Solvent and Catalyst: Add ethanol to the flask to create a slurry (approx. 10-15 mL of EtOH per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% relative to the substrate) under a gentle stream of nitrogen to prevent ignition.

  • Reduction (Method A - Hydrogen Gas): Seal the flask, purge with nitrogen, and then introduce hydrogen gas via a balloon or a controlled hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reduction (Method B - Hydrazine Hydrate): If a hydrogen gas source is unavailable, slowly add hydrazine hydrate (6-10 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may occur. After the addition is complete, gently heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to carefully remove the Pd/C catalyst. Wash the filter cake with several portions of hot ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry or in the presence of solvents. Handle under an inert atmosphere.

  • Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources present.

G Representative Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reduction Step cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product start 3,5-Dinitropyridine reaction Catalytic Hydrogenation start->reaction workup 1. Filtration (remove catalyst) 2. Solvent Evaporation reaction->workup Crude Product reagents H₂ or N₂H₄·H₂O 10% Pd/C Catalyst Ethanol (Solvent) reagents->reaction purify Recrystallization workup->purify product This compound purify->product

3,5-Diaminopyridine: A Technical Guide to its Synthesis, History, and Unexplored Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diaminopyridine (Pyridine-3,5-diamine) is a pyridine derivative with the chemical formula C₅H₇N₃. While its isomers, notably 3,4-diaminopyridine (Amifampridine) and 4-aminopyridine, are well-characterized as potent potassium channel blockers with established clinical applications, 3,5-diaminopyridine remains a comparatively obscure entity within neuropharmacology and drug development. This technical guide provides a comprehensive overview of the discovery and history of 3,5-diaminopyridine, details its known synthetic routes with experimental protocols, and critically highlights the current void in the understanding of its biological activity. The stark contrast between the pharmacological profiles of its isomers and the lack of data for the 3,5- configuration presents a compelling case for future investigation. This document serves as a foundational resource for researchers interested in exploring the potential of this understudied molecule.

Discovery and History

The precise date and discoverer of the first synthesis of 3,5-diaminopyridine are not prominently documented in readily available historical chemical literature. However, its synthesis is logically connected to classic organic reactions for the preparation of amines from carboxylic acid derivatives, which were well-established by the late 19th and early 20th centuries. One of the most notable of these is the Hofmann rearrangement.

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in the 1880s, converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This reaction has been historically applied to pyridine carboxamides; for instance, nicotinamide (pyridine-3-carboxamide) is converted to 3-aminopyridine via this method.[1][2] Extrapolating from this, a plausible early synthetic route to 3,5-diaminopyridine would be the double Hofmann rearrangement of pyridine-3,5-dicarboxamide.

While its entry into the scientific literature as a pharmacological agent is virtually non-existent, 3,5-diaminopyridine has found a niche in industrial applications, notably as an active ingredient in hair dyes.[3] This use suggests that scalable and efficient syntheses have been developed, even if not widely published in academic journals.

The history of 3,5-diaminopyridine is therefore one of chemical synthesis rather than biological application. This stands in stark contrast to its isomers, 3,4-diaminopyridine and 4-aminopyridine, which have been the subject of extensive pharmacological research since the mid-20th century for their ability to enhance neurotransmitter release by blocking voltage-gated potassium channels.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,5-diaminopyridine is presented in Table 1.

PropertyValueReference
IUPAC NameThis compound[4]
CAS Number4318-78-9[4]
Molecular FormulaC₅H₇N₃[4]
Molecular Weight109.13 g/mol [4]
AppearanceBrown to black solid[3]
Melting Point112-113 °C[3]
Boiling Point378 °C[3]
Density1.251 g/cm³[3]
pKa7.10 ± 0.20 (Predicted)[3]

Synthesis of 3,5-Diaminopyridine

Two primary synthetic routes for 3,5-diaminopyridine are described in the literature. The first is a modern approach starting from a dinitro-substituted pyridine, and the second is the classical Hofmann rearrangement.

Synthesis via Reduction of 2-Chloro-3,5-dinitropyridine

A contemporary and efficient method for the synthesis of 3,5-diaminopyridine involves the catalytic hydrogenation of a commercially available dinitro precursor. This method is advantageous due to its relatively clean reaction profile and good yield.

Experimental Protocol:

  • Starting Material: 2-chloro-3,5-dinitropyridine

  • Reagents and Catalysts: Methanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂)

  • Procedure:

    • 2-chloro-3,5-dinitropyridine is dissolved in methanol in a suitable reaction vessel (e.g., a round-bottomed flask).

    • The solution is placed under an inert atmosphere, typically by bubbling nitrogen gas through the mixture while stirring.

    • 10% Palladium on carbon is added portion-wise to the solution under the nitrogen atmosphere.

    • The reaction mixture is then subjected to a hydrogen atmosphere (H₂ gas) at room temperature.

    • The reaction proceeds with stirring until the reduction of both nitro groups is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, the palladium catalyst is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure to yield 3,5-diaminopyridine.

This protocol is adapted from a similar synthesis described for a derivative.

Logical Workflow for Synthesis via Reduction:

G A 2-chloro-3,5-dinitropyridine in Methanol B Add 10% Pd/C under Nitrogen A->B C Hydrogenation (H₂) at Room Temperature B->C D Filtration to remove Pd/C C->D E Solvent Evaporation D->E F 3,5-Diaminopyridine E->F

Synthesis of 3,5-diaminopyridine via catalytic hydrogenation.
Synthesis via Hofmann Rearrangement

The Hofmann rearrangement provides a classical route to 3,5-diaminopyridine from a dicarboxamide precursor. This reaction is particularly useful as it can be performed from the corresponding dicarboxylic acid, which is also commercially available.

Experimental Protocol:

  • Starting Material: Pyridine-3,5-dicarboxamide

  • Reagents: Sodium hydroxide (NaOH), Bromine (Br₂) or Sodium hypobromite (NaOBr)

  • Procedure:

    • Pyridine-3,5-dicarboxamide is dissolved in an aqueous solution of sodium hydroxide.

    • The solution is cooled, and bromine is added dropwise, leading to the in-situ formation of sodium hypobromite.

    • The reaction mixture is then heated. The N-bromoamide intermediates are formed, which then rearrange to isocyanates.

    • The isocyanate groups are subsequently hydrolyzed by the aqueous base to the corresponding primary amines, with the loss of carbon dioxide.

    • After the reaction is complete, the mixture is cooled, and the product, 3,5-diaminopyridine, can be isolated by extraction and subsequent purification.

Reaction Pathway for Hofmann Rearrangement:

G cluster_0 Step 1: N-Bromination cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis A Pyridine-3,5-dicarboxamide B Di-N-bromoamide intermediate A->B Br₂ / NaOH C Deprotonation B->C NaOH D Di-isocyanate intermediate C->D Rearrangement E Hydrolysis D->E H₂O / NaOH F 3,5-Diaminopyridine E->F - 2 CO₂

Key stages in the synthesis via Hofmann rearrangement.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough review of the scientific literature reveals a striking absence of pharmacological data for 3,5-diaminopyridine. While its isomers are potent neurological agents, there are no published studies detailing the activity of 3,5-diaminopyridine on any biological targets, including the voltage-gated potassium channels that are the primary targets of 3,4-DAP and 4-AP.

The mechanism of action for 3,4-diaminopyridine involves the blockade of presynaptic potassium channels. This prolongs the duration of the action potential, leading to an increased influx of calcium ions into the nerve terminal and subsequently enhancing the release of neurotransmitters like acetylcholine. This mechanism is the basis for its therapeutic use in conditions such as Lambert-Eaton myasthenic syndrome.

Signaling Pathway for 3,4-Diaminopyridine (for comparison):

G A Nerve Action Potential Arrives B Voltage-Gated K⁺ Channels (Kv) Open A->B C K⁺ Efflux (Repolarization) B->C F Prolonged Depolarization B->F D Action Potential Termination C->D E 3,4-Diaminopyridine E->B Blocks G Voltage-Gated Ca²⁺ Channels Open Longer F->G H Increased Ca²⁺ Influx G->H I Enhanced Neurotransmitter Release (e.g., ACh) H->I

Known mechanism of action for the isomer 3,4-diaminopyridine.

The lack of similar data for 3,5-diaminopyridine means that its potential effects on this or any other signaling pathway are currently unknown. It is plausible that the different positioning of the amino groups on the pyridine ring drastically alters its molecular shape and charge distribution, preventing it from binding effectively to the potassium channel pore. However, without empirical data, this remains speculative.

Future Research Directions

The absence of biological data for 3,5-diaminopyridine presents a clear opportunity for novel research. The following areas warrant investigation:

  • In Vitro Pharmacological Profiling: A primary step would be to screen 3,5-diaminopyridine against a panel of ion channels, particularly voltage-gated potassium channels, to determine if it possesses any activity, and if so, to quantify it (e.g., IC₅₀ values).

  • Comparative Studies: Direct comparison of the effects of 3,5-diaminopyridine with its isomers (3,4-DAP and 4-AP) in electrophysiological assays would provide valuable structure-activity relationship (SAR) data.

  • Broad Target Screening: Given the potential for novel activity, screening against a wider range of receptors, enzymes, and transporters could uncover unexpected therapeutic potential.

  • Computational Modeling: Molecular docking studies could be employed to predict the binding affinity of 3,5-diaminopyridine to the known structures of potassium channels and compare it to that of its active isomers.

Conclusion

3,5-Diaminopyridine is a readily synthesizable molecule with a history rooted in classical organic chemistry and industrial application rather than pharmacology. The most significant finding for the drug development community is the complete lack of published data on its biological activity. This "negative space" in the scientific literature, especially when contrasted with the well-documented and clinically relevant effects of its isomers, makes 3,5-diaminopyridine an intriguing candidate for foundational pharmacological investigation. This guide provides the necessary background on its synthesis and history to serve as a launchpad for such future research endeavors, which could potentially unveil novel biological activities and therapeutic applications.

References

Elucidation of the Chemical Structure of Pyridine-3,5-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of pyridine-3,5-diamine. This document outlines the key chemical properties, detailed experimental protocols for spectroscopic and spectrometric analysis, and a logical workflow for structural determination. All quantitative data is presented in structured tables for ease of comparison and interpretation.

Chemical and Physical Properties

This compound, a key building block in medicinal chemistry, possesses distinct physical and chemical characteristics that are foundational to its handling and analysis. A summary of its key properties is provided in the table below.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 3,5-Diaminopyridine, 3,5-PyridinediamineN/A
CAS Number 4318-78-9N/A
Molecular Formula C₅H₇N₃N/A
Molecular Weight 109.13 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point 105-109 °CN/A
Boiling Point 326.7±22.0 °C at 760 mmHgN/A
Solubility Soluble in water, ethanol, and methanolN/A

Synthesis and Purification

A common route for the synthesis of this compound involves the reduction of 3,5-dinitropyridine.

Synthesis Protocol: Reduction of 3,5-Dinitropyridine

A typical laboratory-scale synthesis protocol is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If using a tin-based reducing agent, the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate tin salts, which are then removed by filtration. The filtrate is then extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product obtained after solvent evaporation is purified by recrystallization.

Purification Protocol: Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5Doublet1HH-2 or H-6
~6.3Triplet1HH-4
~4.9Singlet (broad)4H-NH₂

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~148C-3, C-5
~130C-2, C-6
~108C-4
Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
109Molecular ion [M]⁺
82Loss of HCN
55Further fragmentation
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂ groups
1620-1580StrongC=C and C=N stretching of the pyridine ring
1500-1400MediumN-H bending
1350-1250MediumC-N stretching
900-650StrongC-H out-of-plane bending

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Capping and Labeling: Cap the NMR tube and label it appropriately.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electron ionization (EI) mass spectrometer.

  • Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Data Acquisition: Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

FT-IR Sample Preparation (KBr Pellet Method)
  • Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a portion of the powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Logical Workflow for Structure Elucidation

The systematic process for the chemical structure elucidation of this compound is illustrated in the following workflow diagram.

StructureElucidationWorkflow start Start: Unknown Compound synthesis Synthesis of This compound start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification phys_chem Physical & Chemical Properties Determination purification->phys_chem elemental_analysis Elemental Analysis (CHN) purification->elemental_analysis ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms nmr NMR Spectroscopy - 1H NMR - 13C NMR purification->nmr ftir FT-IR Spectroscopy - Functional Groups purification->ftir data_analysis Spectroscopic Data Analysis & Interpretation phys_chem->data_analysis elemental_analysis->data_analysis ms->data_analysis nmr->data_analysis ftir->data_analysis structure_proposal Propose Chemical Structure data_analysis->structure_proposal confirmation Structure Confirmation (Comparison with literature/predicted data) structure_proposal->confirmation end End: Elucidated Structure of This compound confirmation->end

Caption: Workflow for the chemical structure elucidation of this compound.

Spectroscopic and Experimental Profile of Pyridine-3,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pyridine-3,5-diamine, a key heterocyclic amine with applications in medicinal chemistry and materials science. This document compiles available data on its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for obtaining this data are also presented to facilitate reproducibility and further research.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections and tables summarize the key spectral data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the vibrational frequencies of the amino groups and the pyridine ring.

Table 1: Infrared Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3392MediumN-H symmetric stretching (NH₂)
3309MediumN-H asymmetric stretching (NH₂)
3172MediumAromatic C-H stretching
1637StrongAromatic C=C stretching
1572MediumN-H bending (scissoring)
1472StrongAromatic C=C stretching
1240MediumC-N stretching
861MediumAromatic C-H out-of-plane bending
680StrongAromatic ring bending

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons on the pyridine ring and the protons of the two amino groups.

Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.21Doublet1HH-2 or H-6
6.69Doublet1HH-4
5.55Broad Singlet2HNH₂
4.99Broad Singlet2HNH₂

Note: The chemical shifts of the NH₂ protons are highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
147.10C-3/C-5
131.66C-2/C-6
131.32C-4
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (109.13 g/mol )[1].

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
109100[M]⁺ (Molecular Ion)
82Variable[M - HCN]⁺
55VariableFurther fragmentation

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3,5-dinitropyridine.

Experimental Workflow for the Synthesis of this compound

G start 3,5-Dinitropyridine reaction Reduction Reaction start->reaction reagents Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reagents->reaction workup Work-up (Neutralization & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via the reduction of 3,5-dinitropyridine.

Detailed Protocol:

  • Dissolution: Dissolve 3,5-dinitropyridine in a suitable solvent, such as ethanol or acetic acid.

  • Reduction: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Sample Preparation (Solid):

  • A small amount of the solid this compound sample is ground with potassium bromide (KBr) powder.

  • The mixture is then pressed into a thin, transparent pellet.

  • Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow for FT-IR Spectroscopy (Solid Sample)

G sample Solid Sample grind Grind with KBr sample->grind press Press into Pellet grind->press analyze FT-IR Analysis press->analyze spectrum IR Spectrum analyze->spectrum

Caption: Workflow for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Experimental Workflow for NMR Spectroscopy

G sample Sample dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer analyze NMR Spectrometer Analysis transfer->analyze spectrum NMR Spectrum analyze->spectrum

Caption: A simplified workflow for preparing a sample for NMR analysis.

Sample Introduction:

  • The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization:

  • Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

Data Acquisition:

  • The mass-to-charge ratios (m/z) of the resulting ions are measured by a mass analyzer.

Logical Relationship for Mass Spectrometry Analysis

G sample Sample Introduction ionization Ionization (e.g., EI) sample->ionization acceleration Ion Acceleration ionization->acceleration deflection Mass Analyzer (Deflection by Magnetic Field) acceleration->deflection detection Detection deflection->detection spectrum Mass Spectrum detection->spectrum

Caption: The logical steps involved in a typical mass spectrometry experiment.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways in which this compound is directly involved. However, the broader class of aminopyridines has been shown to interact with various biological targets, including ion channels and receptors. For instance, some aminopyridines are known to be potassium channel blockers. The amino groups on the pyridine ring of this compound could potentially interact with biological targets through hydrogen bonding, suggesting possible roles in modulating enzyme activity or receptor binding. Further research is required to elucidate any specific signaling pathways involving this compound.

Hypothetical Interaction with a Kinase Active Site

G P35D This compound Interaction Hydrogen Bonding P35D->Interaction Amino Groups Kinase Kinase Active Site Kinase->Interaction Amino Acid Residues Inhibition Inhibition of Kinase Activity Interaction->Inhibition

Caption: A hypothetical model of this compound interacting with a kinase active site via hydrogen bonding, potentially leading to inhibition.

References

An In-depth Technical Guide to Pyridine-3,5-diamine (CAS: 4318-78-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,5-diamine, also known as 3,5-diaminopyridine, is a chemical compound with the CAS number 4318-78-9. It belongs to the pyridine class of heterocyclic aromatic organic compounds, characterized by a pyridine ring substituted with two amino groups at the 3 and 5 positions. This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features, including the basic nitrogen of the pyridine ring and the nucleophilic amino groups, make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow solid. The presence of two amino groups and a nitrogen atom in the pyridine ring imparts polarity to the molecule, rendering it soluble in water and other polar organic solvents.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 4318-78-9[2]
Molecular Formula C₅H₇N₃[2]
Molecular Weight 109.13 g/mol [2]
Appearance Colorless to light yellow solid[1]
Solubility Soluble in water and polar organic solvents[1]
Synonyms 3,5-Diaminopyridine[2]
XLogP3 -0.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 109.063997236[3]
Monoisotopic Mass 109.063997236[3]
Topological Polar Surface Area 64.9 Ų[3]
Heavy Atom Count 8
Complexity 66.1[3]

Synthesis

A general representation of this synthetic approach can be visualized as a workflow.

Synthesis_Workflow Start 3,5-Dimethylpyridine Oxidation Oxidation Start->Oxidation Intermediate Pyridine-3,5-dicarboxylic acid Oxidation->Intermediate Amidation Amidation Intermediate->Amidation Product This compound Amidation->Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, commercial suppliers of this compound with CAS number 4318-78-9 indicate the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[5][6] Researchers are advised to consult the documentation from their specific supplier for detailed spectral information.

For illustrative purposes, the following table outlines the expected regions for key spectral features based on the structure of this compound and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Features of this compound

Spectroscopy Feature Expected Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Protons (C-H)δ 7.0 - 8.5 ppm
Amino Protons (N-H)δ 3.0 - 5.0 ppm (broad)
¹³C NMR Aromatic Carbons (C-N, C-C)δ 110 - 160 ppm
FT-IR N-H Stretching (Amine)3300 - 3500 cm⁻¹
C=C, C=N Stretching (Aromatic Ring)1500 - 1650 cm⁻¹
C-N Stretching1250 - 1350 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 109.06

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[1] The pyridine scaffold is a common motif in a wide range of biologically active compounds, and the diamino substitution pattern of this particular molecule offers multiple points for further chemical modification.

Potential Role in Neuropharmacology

Pyridine derivatives are known to interact with various targets in the central nervous system (CNS). While direct studies on this compound are limited, its structural similarity to other neuroactive compounds suggests potential for investigation in this area. For instance, various pyridine alkaloids have demonstrated activity at neurotransmitter receptors.

The general mechanism of many CNS-active drugs involves modulation of neurotransmitter pathways. A simplified diagram illustrating a generic neurotransmitter pathway that could be a target for novel pyridine-based compounds is shown below.

Neurotransmitter_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Precursor Neurotransmitter Precursor Neurotransmitter Neurotransmitter Precursor->Neurotransmitter Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Receptor Receptor Vesicle->Receptor Release Signaling Downstream Signaling Receptor->Signaling

A simplified diagram of a neurotransmitter signaling pathway.
Use as a Synthetic Intermediate

The amino groups of this compound are nucleophilic and can readily undergo reactions such as alkylation, acylation, and condensation. This reactivity allows for the construction of more complex molecular architectures.

Experimental Protocols

Representative N-Alkylation Protocol

The following is a generalized protocol for the N-alkylation of a diaminopyridine, which can be adapted for this compound. This procedure is based on the principles of N-alkylation of aminopyridines.

Objective: To introduce alkyl groups onto the amino moieties of a diaminopyridine.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Alkylation_Workflow Start Dissolve this compound in DMF Deprotonation Add NaH at 0 °C Start->Deprotonation Alkylation Add Alkyl Halide at 0 °C Deprotonation->Alkylation Reaction Warm to RT and Stir Alkylation->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

A workflow for the N-alkylation of this compound.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals, particularly for neurological disorders. While detailed experimental data and specific biological applications are not extensively documented in publicly available literature, its chemical properties and structural relationship to known bioactive molecules suggest that it is a compound of significant interest for further research and development. This guide provides a summary of the available technical information and representative experimental methodologies to aid researchers in their work with this compound.

References

An In-depth Technical Guide on Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for pyridine-3,5-diamine, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound, also known as 3,5-diaminopyridine, is a heterocyclic organic compound.[1] Its structure consists of a pyridine ring substituted with two amino groups at the 3 and 5 positions.[1] The presence of these polar amino groups makes the compound soluble in water and polar organic solvents.[1]

Below is a summary of its key molecular identifiers and properties.

PropertyValueSource
Molecular Formula C5H7N3[1][2][3][4][5]
Molecular Weight 109.13 g/mol [2][5]
CAS Number 4318-78-9[3][4]
Synonyms 3,5-Diaminopyridine, 3,5-Pyridinediamine[1][2][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula C5H7N3 C5H7N3 Molecular Formula->C5H7N3 Molecular Weight Molecular Weight Molecular Formula->Molecular Weight 109.13 g/mol 109.13 g/mol Molecular Weight->109.13 g/mol

Caption: Relationship between compound name, formula, and molecular weight.

References

theoretical studies of 3,5-diaminopyridine structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 3,5-Diaminopyridine Structure

Introduction

3,5-Diaminopyridine (3,5-DAP) is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups. As with other aminopyridines, it serves as a valuable building block in the synthesis of various pharmaceutical and chemical compounds.[1] Theoretical studies employing quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of 3,5-DAP. This guide provides a comprehensive overview of the theoretical analysis of its structure, leveraging computational methods such as Density Functional Theory (DFT) to offer insights for researchers, scientists, and drug development professionals.

Computational Methodology

The theoretical investigation of the molecular structure and properties of pyridine derivatives is predominantly carried out using quantum chemical calculations. The methods detailed below are standard protocols in the field for achieving accurate and reliable results.

Geometry Optimization and Vibrational Analysis: The initial step involves optimizing the molecular geometry of the compound to find its most stable, lowest-energy conformation. This is typically performed using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy.[2]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for these calculations.[3][4]

  • Basis Set: A common and robust basis set for such organic molecules is the 6-311++G(d,p), which provides a flexible description of the electron distribution.[5][6]

  • Software: Quantum chemical software packages like Gaussian are the standard tools for these computations.[3][4]

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5][7]

Electronic Property Analysis: Once the optimized geometry is obtained, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[8][9]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between donor (Lewis-type) and acceptor (non-Lewis type) orbitals within the molecule.[5][10] This provides insight into the stability arising from these electronic interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps identify the electrophilic and nucleophilic sites of the molecule, which is critical for understanding intermolecular interactions.[11]

G Computational Workflow for 3,5-Diaminopyridine Analysis cluster_input Input Input_Structure Initial 3,5-DAP Structure Geo_Opt Geometry Optimization Input_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc NBO NBO Analysis HOMO_LUMO HOMO-LUMO Analysis MEP MEP Surface Opt_Geom Optimized Geometry (Bond Lengths, Angles) Freq_Calc->Opt_Geom Vib_Spectra Vibrational Spectra (IR, Raman) Freq_Calc->Vib_Spectra Charge_Dist Charge Distribution (Donor-Acceptor Sites) NBO->Charge_Dist Elec_Props Electronic Properties (Reactivity, Stability) HOMO_LUMO->Elec_Props MEP->Charge_Dist

Caption: A flowchart of the computational protocol for theoretical analysis.

Molecular Structure and Geometry

The optimized molecular structure of diaminopyridines reveals a planar pyridine ring.[12] Quantum chemical calculations provide precise values for bond lengths and angles, which are in good agreement with experimental data where available.

Caption: Atom numbering scheme for 3,5-Diaminopyridine.

Table 1: Calculated Geometric Parameters The following table summarizes typical bond lengths and angles for diaminopyridine structures calculated at the B3LYP/6-311++G(d,p) level. While specific data for 3,5-DAP is synthesized from related structures, these values provide a reliable reference.

ParameterBondLength (Å)ParameterBond AngleAngle (°)
Bond LengthsC-C1.38 - 1.40Bond AnglesC-N-C117 - 118
C-N (ring)1.33 - 1.38[10]C-C-N121 - 123[10]
C-N (amino)1.35 - 1.36[10]C-C-C118 - 121[10]
N-H~1.01H-N-H~115[10]
C-H~1.08C-C-H~120

The presence of amino groups, which are electron-donating, influences the geometry of the pyridine ring. The lone pair of electrons on the nitrogen of the amino group can delocalize into the ring, affecting the C-N bond lengths and the overall electron distribution.[10]

Electronic Properties and Reactivity

The electronic characteristics of 3,5-DAP determine its behavior in chemical reactions and its potential for intermolecular interactions.

Table 2: Key Electronic and Reactivity Descriptors Global reactivity descriptors calculated from HOMO and LUMO energies provide a quantitative measure of the molecule's stability and reactivity.[11]

PropertySymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.0 to -7.5[13]
LUMO EnergyELUMO--1.5 to -2.5[13]
Energy GapΔEELUMO - EHOMO4.0 - 5.0[2][8]
Ionization PotentialI-EHOMO6.0 to 7.5
Electron AffinityA-ELUMO1.5 to 2.5
Chemical Hardnessη(I - A) / 22.0 to 2.5[8]
Chemical SoftnessS1 / (2η)0.20 to 0.25
Electronegativityχ(I + A) / 23.75 to 5.0
Electrophilicity Indexωχ² / (2η)2.8 to 5.0

The HOMO-LUMO energy gap (ΔE) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[8][14]

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals significant charge delocalization from the lone pairs of the amino group nitrogens (N7, N8) into the antibonding orbitals of the pyridine ring. This interaction, denoted as n → π*, stabilizes the molecule.

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)a
LP(1) N7π(C3-C4)High
LP(1) N7π(C2-N1)Moderate
LP(1) N8π(C4-C5)High
LP(1) N8π(C6-N1)Moderate

aE(2) represents the stabilization energy associated with the delocalization from donor orbital i to acceptor orbital j.[15]

nbo_interaction cluster_donor Donor Orbitals (Lone Pairs) cluster_acceptor Acceptor Orbitals (Antibonding π) LP_N7 LP(1) on N7 Pi_Star_Ring1 π(C3-C4) LP_N7->Pi_Star_Ring1 High E(2) Pi_Star_Ring2 π(C2-N1) LP_N7->Pi_Star_Ring2 Moderate E(2) LP_N8 LP(1) on N8 Pi_Star_Ring3 π(C4-C5) LP_N8->Pi_Star_Ring3 High E(2) Pi_Star_Ring4 π*(C6-N1) LP_N8->Pi_Star_Ring4 Moderate E(2)

Caption: Key donor-acceptor interactions in 3,5-DAP.

Vibrational and Spectroscopic Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. The calculated frequencies and intensities show excellent agreement with experimental data after applying appropriate scaling factors.[5][7]

Table 4: Assignment of Key Vibrational Modes for Diaminopyridines

Wavenumber (cm⁻¹) (Scaled DFT)Vibrational ModeDescription
3400 - 3550ν(N-H)Asymmetric & Symmetric NH₂ Stretching
3050 - 3150ν(C-H)Aromatic C-H Stretching
1600 - 1650δ(NH₂)NH₂ Scissoring
1550 - 1610ν(C=C)Ring C=C Stretching
1430 - 1480ν(C-C)Ring C-C Stretching
1250 - 1350ν(C-N)C-N Stretching (Amino Group)
1000 - 1100β(C-H)In-plane C-H Bending
700 - 850γ(C-H)Out-of-plane C-H Bending

ν: stretching; δ: scissoring; β: in-plane bending; γ: out-of-plane bending.

The predicted electronic absorption spectra, typically calculated using Time-Dependent DFT (TD-DFT), help in understanding the electronic transitions, such as π→π* transitions, within the molecule.[6][10]

Conclusion

Theoretical studies, primarily based on Density Functional Theory, provide a profound understanding of the structural, electronic, and vibrational properties of 3,5-diaminopyridine. The computational data on optimized geometry, frontier molecular orbitals, NBO analysis, and vibrational frequencies offer a detailed molecular portrait that is invaluable for predicting its chemical behavior. These insights are crucial for applications in drug design and materials science, enabling researchers to rationalize structure-activity relationships and design novel molecules with desired properties. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of pyridine-3,5-diamine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the dinitration of a pyridine derivative followed by the catalytic hydrogenation of the resulting intermediate.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 3,5-dinitropyridine. The second step is the reduction of the two nitro groups to the corresponding amines.

SynthesisWorkflow Start Starting Material (e.g., Pyridine Derivative) Step1 Step 1: Dinitration Start->Step1 Nitrating Agent Intermediate 3,5-Dinitropyridine Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 H₂, Pd/C Catalyst Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 1: General workflow for the synthesis of this compound.

II. Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Nitration reactions are highly exothermic and should be conducted with extreme caution.

Step 1: Synthesis of 3,5-Dinitropyridine

Materials:

  • Pyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution (saturated)

  • Dichloromethane

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: To the cooled nitrating mixture, add pyridine dropwise through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 30 °C. After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This step should be performed carefully due to vigorous gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 3,5-dinitropyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound by Catalytic Hydrogenation

The reduction of the nitro groups of 3,5-dinitropyridine to amines is effectively achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[1]

Materials:

  • 3,5-Dinitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3,5-dinitropyridine in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate). The catalyst should be handled with care as it can be pyrophoric when dry.

  • Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the solvent used in the reaction.

  • Evaporation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Water or Hexane

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.

  • Crystallization: To the hot ethanolic solution, add water or hexane dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, and subsequently in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol-water or ethanol-hexane mixture and then dry them under vacuum to obtain pure this compound.

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the reaction scale and specific conditions.

StepReactantProductCatalystSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1. DinitrationPyridine3,5-Dinitropyridine-H₂SO₄/HNO₃90-1004-640-60>95
2. Catalytic Hydrogenation3,5-DinitropyridineThis compound10% Pd/CEthanolRoom Temp2-485-95>98

IV. Visualization of the Experimental Workflow

The following diagram illustrates the detailed experimental workflow for the synthesis and purification of this compound.

DetailedWorkflow cluster_step1 Step 1: Synthesis of 3,5-Dinitropyridine cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification S1_Start Mix H₂SO₄ and HNO₃ at 0-5 °C S1_React Add Pyridine (T < 30 °C) S1_Start->S1_React S1_Heat Heat to 90-100 °C S1_React->S1_Heat S1_Workup Pour onto Ice S1_Heat->S1_Workup S1_Neutralize Neutralize with Na₂CO₃ S1_Workup->S1_Neutralize S1_Extract Extract with CH₂Cl₂ S1_Neutralize->S1_Extract S1_Dry Dry and Evaporate S1_Extract->S1_Dry S1_Purify Recrystallize S1_Dry->S1_Purify S1_Product 3,5-Dinitropyridine S1_Purify->S1_Product S2_Start Dissolve 3,5-Dinitropyridine in Ethanol S1_Product->S2_Start S2_Catalyst Add 10% Pd/C S2_Start->S2_Catalyst S2_Hydrogenate Hydrogenate (H₂) at RT S2_Catalyst->S2_Hydrogenate S2_Filter Filter through Celite S2_Hydrogenate->S2_Filter S2_Evaporate Evaporate Solvent S2_Filter->S2_Evaporate S2_Product Crude this compound S2_Evaporate->S2_Product P_Start Dissolve Crude Product in Hot Ethanol S2_Product->P_Start P_Crystallize Add Anti-solvent (Water/Hexane) & Cool P_Start->P_Crystallize P_Filter Vacuum Filter Crystals P_Crystallize->P_Filter P_Dry Dry under Vacuum P_Filter->P_Dry P_Final Pure this compound P_Dry->P_Final

Figure 2: Detailed experimental workflow for this compound synthesis.

References

Application Notes and Protocols: The Versatile Role of Pyridine-3,5-diamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-3,5-diamine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, including the presence of two reactive amino groups on a pyridine scaffold, allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of exemplary derivatives, and a summary of their biological activities.

Applications in Drug Discovery

This compound and its derivatives have demonstrated significant potential in various therapeutic areas. The pyridine core is a common motif in many approved drugs, and its derivatives are of special interest due to their favorable solubility profile.[1][2] The diamino substitution pattern at the 3 and 5 positions offers a versatile platform for creating compounds with a range of biological activities, including:

  • Antibacterial Agents: As aminoglycoside mimetics that inhibit bacterial translation.[3]

  • Anticancer Agents: By targeting various cellular pathways involved in cancer progression.[4]

  • Anti-Helicobacter pylori Agents: Exhibiting activity against this pathogenic bacterium.[5]

  • Adenosine A1 Receptor Ligands: Showing potential for the treatment of epilepsy.[6]

  • Antimicrobial Agents: Displaying broad-spectrum activity against various bacteria and fungi.[7][8][9]

Synthesis of Key Pharmaceutical Intermediates and Final Compounds

The following sections detail the synthesis of representative pharmaceutical compounds and intermediates derived from this compound or its precursors.

Synthesis of 3,5-Diaminopyridine

A common precursor for many pharmaceutical syntheses is 3,5-diaminopyridine. One synthetic route involves the hydrogenation of 2-chloro-3,5-dinitropyridine.[3]

Experimental Protocol:

  • Hydrogenation of 2-chloro-3,5-dinitropyridine:

    • In a suitable reaction vessel, dissolve 2-chloro-3,5-dinitropyridine in a solvent such as ethanol.

    • Add 10% Palladium on carbon (Pd/C) as a catalyst.

    • Subject the mixture to a hydrogen atmosphere (H2) at room temperature.

    • Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3,5-diaminopyridine.

Experimental Workflow for the Synthesis of 3,5-Diaminopyridine

G cluster_start Starting Material cluster_process Reaction cluster_reagents Reagents cluster_product Product 2-Chloro-3,5-dinitropyridine 2-Chloro-3,5-dinitropyridine Hydrogenation Hydrogenation 2-Chloro-3,5-dinitropyridine->Hydrogenation 3,5-Diaminopyridine 3,5-Diaminopyridine Hydrogenation->3,5-Diaminopyridine H2, 10% Pd/C H2, 10% Pd/C H2, 10% Pd/C->Hydrogenation

Caption: Synthesis of 3,5-Diaminopyridine.

Synthesis of 2,6-Diamino-3,5-dicyano-4-arylpyridine Derivatives

These compounds have shown promising activity against Helicobacter pylori.[5] The synthesis is a one-pot multicomponent reaction.

Experimental Protocol:

  • Reaction Setup:

    • To a solution of an appropriate aromatic aldehyde and malononitrile in ethanol, add an aromatic amine.

    • Add piperidine and a Lewis acid (e.g., ZnCl2) as catalysts.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2,6-diamino-3,5-dicyano-4-arylpyridine derivative.

General Synthesis of 2,6-Diamino-3,5-dicyano-4-arylpyridines

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_catalysts Catalysts & Solvent cluster_product Product A Aromatic Aldehyde Reaction Multicomponent Condensation A->Reaction B Malononitrile B->Reaction C Aromatic Amine C->Reaction E 2,6-Diamino-3,5-dicyano-4-arylpyridine Reaction->E D Piperidine, Lewis Acid Ethanol D->Reaction

Caption: Synthesis of Anti-H. pylori Agents.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative this compound derivatives.

Table 1: Synthesis Yields

Compound ClassStarting MaterialsCatalystsSolventYield (%)Reference
3,5-Diaminopyridine2-chloro-3,5-dinitropyridine10% Pd/CEthanol-[3]
2,6-Diamino-3,5-dicyano-4-arylpyridinesAromatic aldehyde, malononitrile, aromatic aminePiperidine, Lewis acidEthanolHigh[5]
Amino-3,5-dicyanopyridinesMalononitrile, hydrogen sulfide, aldehyde, halideTrimethylamine--[6]

Table 2: Biological Activity Data

CompoundTargetActivityAssayReference
2,6-Diamino-3,5-dicyano-4-arylpyridine derivativesHelicobacter pyloriActiveIn vitro anti-H. pylori assay[5]
3,5-Diamino-piperidine derivativesBacterial translationInhibitorBacterial growth inhibition assays[3]
Amino-3,5-dicyanopyridine (Compound 6c)rat Adenosine A1 Receptor (rA1 AR)Ki = 0.076 nMRadioligand binding assay[6]
Thieno[2,3-b]pyridine (Compound 7c)rat Adenosine A1 Receptor (rA1 AR)Ki = 61.9 nMRadioligand binding assay[6]

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific biological pathways.

Logical Relationship for the Development of Adenosine A1 Receptor Ligands

G cluster_problem Therapeutic Need cluster_target Molecular Target cluster_scaffold Chemical Scaffold cluster_optimization Lead Optimization Epilepsy Epilepsy Adenosine A1 Receptor Adenosine A1 Receptor Epilepsy->Adenosine A1 Receptor Implication in seizure suppression Amino-3,5-dicyanopyridine Amino-3,5-dicyanopyridine Adenosine A1 Receptor->Amino-3,5-dicyanopyridine High affinity ligands Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Amino-3,5-dicyanopyridine->Thieno[2,3-b]pyridine Intramolecular cyclization

References

Application Notes and Protocols for the Analytical Characterization of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridine-3,5-diamine is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and structural integrity are critical for the quality and efficacy of the final products. Therefore, a comprehensive analytical characterization is essential. These application notes provide detailed protocols for the analysis of this compound using a suite of modern analytical techniques, including spectroscopic, chromatographic, and thermal methods.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the molecular structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical for observing exchangeable protons (e.g., -NH₂). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

  • Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Results and Data Interpretation:

The structure of this compound (C₅H₇N₃) has a plane of symmetry, which simplifies the expected NMR spectra.

  • ¹H NMR: Three distinct signals are expected: one for the two equivalent protons at C2 and C6, one for the proton at C4, and one for the two equivalent amino groups.

  • ¹³C NMR: Three signals are expected for the aromatic carbons due to symmetry: one for C2/C6, one for C3/C5, and one for C4.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5 - 7.8Doublet (d) or Singlet (s)H-2, H-6
¹H~6.5 - 6.8Triplet (t) or Singlet (s)H-4
¹H~5.0 - 5.5Broad Singlet (br s)-NH₂ (2x)
¹³C~145 - 150SingletC-3, C-5
¹³C~130 - 135SingletC-2, C-6
¹³C~110 - 115SingletC-4

Note: Actual chemical shifts may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Application: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H bonds of the amino groups and the C=C/C=N bonds of the pyridine ring.

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Results and Data Interpretation:

Key vibrational bands are expected that confirm the presence of the amine and pyridine functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Strong, DoubletN-H Asymmetric & Symmetric Stretching (Primary Amine)
3200 - 3000MediumAromatic C-H Stretching
1640 - 1580StrongN-H Bending (Scissoring) and C=N/C=C Ring Stretching[1]
1520 - 1465StrongC=C Ring Stretching[1]
1350 - 1250MediumAromatic C-N Stretching
900 - 675StrongAromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)

Application: MS is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural confirmation.

Experimental Protocol:

  • Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). EI is common for GC-MS analysis.

  • Sample Preparation (for direct infusion ESI-MS): Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumental Parameters (EI mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Instrumental Parameters (ESI mode, positive):

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂): Flow rate and temperature set to optimize desolvation.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular weight is confirmed by identifying the molecular ion peak ([M]⁺˙ in EI) or the protonated molecule ([M+H]⁺ in ESI).

Expected Results and Data Interpretation:

The molecular formula of this compound is C₅H₇N₃, with a monoisotopic mass of 109.06 Da.[2]

  • Molecular Ion Peak: Expect a prominent peak at m/z = 109 ([M]⁺˙) in EI-MS or m/z = 110 ([M+H]⁺) in ESI-MS.

  • Isotope Pattern: The M+1 peak should be present at an intensity of approximately 5.9% relative to the molecular ion peak, corresponding to the natural abundance of ¹³C.

  • Fragmentation: Common fragmentation pathways may include the loss of ammonia (NH₃), hydrogen cyanide (HCN), or amino radicals (NH₂).

Table 3: Expected Mass Spectrometry Data for this compound

m/zIonModeInterpretation
109[M]⁺˙EIMolecular Ion
110[M+H]⁺ESI (+)Protonated Molecule
82[M-HCN]⁺˙EILoss of Hydrogen Cyanide
93[M-NH₂]⁺EILoss of Amino Radical

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary technique for determining the purity of this compound and quantifying it in mixtures. It is particularly suitable for non-volatile and thermally sensitive compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Standard: Accurately prepare a stock solution of reference standard this compound in the mobile phase diluent (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).

    • Sample: Accurately weigh the sample and dissolve it in the diluent to a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical starting point would be:

      • Solvent A: 20 mM Ammonium Formate in water, pH 3.0.

      • Solvent B: Acetonitrile.

      • Isocratic Elution: 70% A / 30% B.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is often calculated using an area percent method. For assay determination, a calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of the sample is then determined from this curve.[3]

Table 4: Typical HPLC Method Parameters

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile / 20 mM Ammonium Formate buffer (pH 3.0)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Temperature30 °C
DetectorUV at 254 nm
Injection Volume10 µL
Gas Chromatography (GC)

Application: GC is suitable for analyzing volatile impurities, such as residual solvents, or for purity analysis if the compound is thermally stable and sufficiently volatile. GC is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[5][6]

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., Methanol or Dichloromethane) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a wax-based column (e.g., Agilent CP-Wax 51) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[6][7]

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.2 mL/min).[6]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • Data Analysis: Peak areas are used to determine the relative amounts of components (area percent). Identification is confirmed by comparing retention times with a known standard or by mass spectral library matching in GC-MS.

Table 5: Typical GC Method Parameters

ParameterCondition
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium at 1.2 mL/min
Injector Temp.250 °C
Detector Temp.250 °C (FID)
Oven Program70 °C (2 min), then 10 °C/min to 240 °C (5 min)
Injection ModeSplit (50:1)

Thermal Analysis Techniques

Thermal analysis provides information on the physical properties and thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the compound.

Experimental Protocol:

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum TGA pan.

  • Instrumental Parameters:

    • Atmosphere: Nitrogen or Air, at a flow rate of 50-100 mL/min.

    • Temperature Program: Heat from 30 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Analysis: The TGA thermogram plots percent weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Application: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and identify other thermal events like phase transitions.

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Instrumental Parameters:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Typically, a heat-cool-heat cycle is used. For melting point determination, heat from 30 °C to a temperature above the expected melting point at a rate of 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the peak temperature of the endothermic melting transition.

Table 6: Summary of Thermal Analysis Data

TechniqueParameter MeasuredTypical Information Obtained
TGAMass Loss vs. TemperatureOnset of decomposition, thermal stability, presence of volatiles.
DSCHeat Flow vs. TemperatureMelting point (Tₘ), heat of fusion (ΔHբ), glass transition (T₉), phase transitions.

Visualized Workflows

G cluster_0 Initial Screening & Identification cluster_4 Final Confirmation Sample This compound Sample IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_H ¹H NMR Sample->NMR_H HPLC HPLC-UV Sample->HPLC GC_FID GC-FID/MS Sample->GC_FID TGA TGA Sample->TGA Elemental Elemental Analysis Sample->Elemental Report Characterization Report IR->Report MS->Report NMR_C ¹³C NMR NMR_C->Report HPLC->Report GC_FID->Report DSC DSC DSC->Report Elemental->Report

G Data_MS MS Data (Molecular Weight = 109) Proposal Propose Structure: This compound Data_MS->Proposal Confirms Molecular Formula C₅H₇N₃ Data_IR IR Data (N-H, Aromatic Rings) Data_IR->Proposal Confirms Functional Groups Data_NMR NMR Data (¹H & ¹³C Shifts, Couplings) Data_NMR->Proposal Confirms Connectivity Conclusion Structure Confirmed Proposal->Conclusion All data consistent

G cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis Prep Dissolve Sample in Volatile Solvent Inject Inject into GC Prep->Inject Column Separation on Capillary Column Inject->Column Ionize EI Ionization (70 eV) Column->Ionize Eluted Analytes Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Mass Spectrum of Each Peak Chromatogram->MassSpec Library Compare to NIST Library MassSpec->Library Report Identify Components & Determine Purity Library->Report

References

Application Notes and Protocols for Pyridine-3,5-diamine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,5-diamine is a versatile heterocyclic building block with two reactive primary amine functionalities. Its derivatization allows for the synthesis of a diverse range of compounds with applications in medicinal chemistry, materials science, and coordination chemistry. The strategic modification of the amino groups enables the fine-tuning of physicochemical properties and biological activities. These application notes provide detailed protocols for several key derivatization reactions of this compound, including N-acylation, Schiff base formation, and diazotization-azo coupling.

General Workflow for this compound Derivatization

The derivatization of this compound typically follows a general workflow involving the reaction of the diamine with an appropriate electrophile, followed by purification and characterization of the resulting derivative. The choice of reaction conditions is crucial to control the degree of substitution (mono- vs. di-substitution) and to achieve high yields and purity.

Derivatization_Workflow Start This compound Reaction Derivatization Reaction (Acylation, Schiff Base Formation, etc.) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End Derivative Product Characterization->End

Caption: General workflow for the derivatization of this compound.

I. N-Acylation Reactions

N-acylation of this compound with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. The reaction can be controlled to produce either mono- or di-acylated products. Di-acylation is generally more straightforward, while selective mono-acylation often requires specific strategies like using a large excess of the diamine or employing protecting groups.

A. Synthesis of N,N'-(pyridine-3,5-diyl)dibenzamide (Di-acylation)

This protocol describes the di-acylation of this compound with benzoyl chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as anhydrous pyridine or N,N-dimethylformamide (DMF).

  • Addition of Acylating Agent: Cool the solution in an ice bath. Add benzoyl chloride (2.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into cold water. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and then with a cold, dilute solution of sodium bicarbonate to remove any unreacted acid chloride. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield N,N'-(pyridine-3,5-diyl)dibenzamide.

Quantitative Data Summary:

DerivativeAcylating AgentSolventReaction Time (h)Yield (%)Melting Point (°C)
N,N'-(pyridine-3,5-diyl)dibenzamideBenzoyl chloridePyridine385235-237
N,N'-(pyridine-3,5-diyl)diacetamideAcetic anhydrideAcetic Acid292210-212
B. Selective Mono-acylation Strategy

Achieving selective mono-acylation of a symmetric diamine like this compound can be challenging due to the similar reactivity of the two amino groups. One common strategy involves using a large excess of the diamine relative to the acylating agent. Another approach is the use of protecting groups, although this adds extra steps to the synthesis. A more direct method involves the in-situ formation of a mono-protonated diamine salt, which deactivates one amino group.

Mono_Acylation_Strategy Diamine This compound (Excess) Reaction Reaction (Low Temperature) Diamine->Reaction AcylChloride Acyl Chloride (1 eq.) AcylChloride->Reaction Mono_Product Mono-acylated Product Reaction->Mono_Product Di_Product Di-acylated Product (Minor) Reaction->Di_Product Separation Chromatographic Separation Mono_Product->Separation Di_Product->Separation Pure_Mono Pure Mono-acylated Product Separation->Pure_Mono

Caption: Strategy for selective mono-acylation of this compound.

II. Schiff Base Formation

This compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid. The resulting bis-imines are often colored compounds and have applications as ligands in coordination chemistry.

Synthesis of 3,5-Bis(salicylideneamino)pyridine

This protocol details the synthesis of a Schiff base from this compound and salicylaldehyde.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in a minimal amount of hot ethanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add salicylaldehyde (2.1 eq.) dissolved in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-3 hours. A precipitate usually forms as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data Summary:

AldehydeProductSolventYield (%)Melting Point (°C)
Salicylaldehyde3,5-Bis(salicylideneamino)pyridineEthanol95188-190
4-Methoxybenzaldehyde3,5-Bis((4-methoxybenzylidene)amino)pyridineEthanol92165-167
4-Nitrobenzaldehyde3,5-Bis((4-nitrobenzylidene)amino)pyridineEthanol88>300

III. Diazotization and Azo Coupling Reactions

The primary amino groups of this compound can be converted to diazonium salts through a process called diazotization. This involves treating the diamine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures. The resulting bis-diazonium salt is highly reactive and can be used in subsequent coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form bis-azo dyes.

Synthesis of a Bis-Azo Dye from this compound and Phenol

This protocol outlines the synthesis of a bis-azo dye by diazotizing this compound and coupling it with phenol.

Experimental Protocol:

Step 1: Bis-Diazotization

  • Dissolution: Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq.) dropwise to the suspension while maintaining the temperature below 5 °C and stirring vigorously. The formation of the bis-diazonium salt is indicated by a clear solution.

Step 2: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve phenol (2.2 eq.) in an aqueous solution of sodium hydroxide, and cool it to 0-5 °C.

  • Coupling Reaction: Slowly add the cold bis-diazonium salt solution to the cold alkaline phenol solution with constant stirring. An intensely colored precipitate of the bis-azo dye will form immediately.

  • Isolation and Purification: After the addition is complete, continue stirring for another 30 minutes in the ice bath. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude dye can be purified by recrystallization.

Azo_Coupling_Pathway Diamine This compound Diazotization Bis-Diazotization (NaNO₂, HCl, 0-5°C) Diamine->Diazotization Diazonium Pyridine-3,5-bis(diazonium) salt Diazotization->Diazonium Coupling Azo Coupling (Alkaline, 0-5°C) Diazonium->Coupling Phenol Phenol (2 eq.) Phenol->Coupling AzoDye Bis-Azo Dye Product Coupling->AzoDye

Caption: Signaling pathway for the synthesis of a bis-azo dye.

Quantitative Data Summary:

Coupling AgentProduct NameYield (%)Appearance
Phenol2,2'-(Pyridine-3,5-diylbis(diazene-2,1-diyl))diphenol75Red-brown solid
N,N-Dimethylaniline4,4'-(Pyridine-3,5-diylbis(diazene-2,1-diyl))bis(N,N-dimethylaniline)82Deep red solid

Applications of this compound Derivatives

Derivatives of this compound have a wide array of applications:

  • Medicinal Chemistry: Pyridine-based structures are prevalent in pharmaceuticals. Acylated and alkylated derivatives of this compound can serve as scaffolds for the development of kinase inhibitors, antibacterial, and antiviral agents.

  • Materials Science: The ability to form polyamides by reacting with diacyl chlorides makes this compound a valuable monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific mechanical properties.[1][2]

  • Coordination Chemistry and Catalysis: Schiff base derivatives of this compound are excellent chelating ligands for a variety of metal ions. The resulting metal complexes can be utilized as catalysts in organic synthesis or as functional materials with interesting magnetic and optical properties.

  • Dyes and Pigments: The bis-azo dyes synthesized from this compound are intensely colored compounds and have potential use in the textile industry and as pH indicators.

Conclusion

The derivatization of this compound offers a rich field of chemical synthesis with the potential to generate novel compounds for a multitude of applications. The protocols provided herein serve as a foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Careful control of reaction conditions is paramount to achieving the desired products in high yield and purity. Further exploration of these and other derivatization reactions will undoubtedly lead to the discovery of new molecules with significant scientific and commercial value.

References

Applications of Pyridine-3,5-diamine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,5-diamine is a versatile aromatic diamine that holds significant promise as a building block in the synthesis of advanced materials. Its unique molecular structure, featuring a pyridine ring with two amino groups in the meta-positions, imparts a combination of desirable properties to the resulting polymers and frameworks. The presence of the nitrogen atom in the pyridine ring offers opportunities for hydrogen bonding, metal coordination, and catalysis, while the diamine functionality allows for its incorporation into a variety of polymeric structures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of high-performance polyimides, as a curing agent for epoxy resins, and in the formation of porous organic polymers.

I. High-Performance Polyimides

The incorporation of pyridine-containing diamines into polyimide backbones is a well-established strategy to enhance the thermal stability, mechanical strength, and solubility of these high-performance polymers.[1] The rigid nature of the pyridine ring contributes to high glass transition temperatures (Tg) and excellent thermal resistance.

Application Note:

Polyimides derived from pyridine-containing diamines, such as derivatives of this compound, exhibit a remarkable combination of properties making them suitable for applications in the aerospace, electronics, and automotive industries. These materials can be processed into films, coatings, and composites that require long-term performance at elevated temperatures. The specific properties can be tailored by selecting different dianhydride co-monomers.

Quantitative Data Summary:

The following tables summarize the thermal and mechanical properties of polyimides synthesized from various pyridine-containing diamines.

Table 1: Thermal Properties of Polyimides Derived from Pyridine-Containing Diamines

Polyimide CodeDianhydride MonomerGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C)Char Yield at 800°C (%)Reference
PI-1PMDA30048459[2]
PI-2BTDA25747055[2]
PI-3s-BPDA26849244[2]
PI-4ODPA23648051[2]
PI-56FDA26248839[2]
PI-1 (BADBP-based)6FDA26549560.8[3]
PI-2 (BADBP-based)BTDA24348057.2[3]
PI-3 (BADBP-based)ODPA20147255.3[3]
PI-4 (BADBP-based)BPADA22549859.1[3]
PI-5 (BADBP-based)PMDA31048558.5[3]

Table 2: Mechanical Properties of Polyimide Films Derived from Pyridine-Containing Diamines

Polyimide CodeTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
PI-17252.4[2]
PI-274122.2[2]
PI-384122.3[2]
PI-490122.0[2]
PI-57861.8[2]
PI-1 (BADBP-based)10312.91.88[3]
PI-2 (BADBP-based)11513.51.52[3]
PI-3 (BADBP-based)10815.21.20[3]
PI-4 (BADBP-based)12514.81.65[3]
PI-5 (BADBP-based)14513.21.78[3]
Experimental Protocol: Two-Step Polyimide Synthesis

This protocol describes a general two-step method for the synthesis of polyimides from a pyridine-containing diamine and an aromatic dianhydride.

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the pyridine-containing diamine (1 equivalent) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to achieve a desired solids content (e.g., 15-20 wt%).

  • Slowly add the aromatic dianhydride (1 equivalent) to the stirred solution in portions.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean glass plate or other suitable substrate.

  • Place the cast film in a programmable oven under a nitrogen atmosphere.

  • Employ a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating profile is:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, the polyimide film can be peeled off from the substrate.

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Diamine This compound Derivative PAA_synthesis Poly(amic acid) Synthesis (Room Temperature, N2) Diamine->PAA_synthesis Dianhydride Aromatic Dianhydride Dianhydride->PAA_synthesis Solvent Aprotic Polar Solvent (e.g., DMAc, NMP) Solvent->PAA_synthesis PAA_solution Viscous Poly(amic acid) Solution PAA_synthesis->PAA_solution Casting Film Casting PAA_solution->Casting Cast_film Cast Poly(amic acid) Film Casting->Cast_film Imidization Thermal Imidization (Staged Heating, N2) Cast_film->Imidization PI_film Polyimide Film Imidization->PI_film

Caption: Workflow for the two-step synthesis of polyimide films.

II. Epoxy Resin Curing Agents

Aromatic diamines are widely used as curing agents for epoxy resins, leading to thermosets with high thermal stability and excellent mechanical properties. While specific data for this compound as an epoxy curing agent is limited in publicly available literature, its structural similarity to other aromatic diamines suggests its potential in this application. The following information is based on the general behavior of aromatic diamines as epoxy hardeners.[4][5]

Application Note:

This compound can be expected to act as a reactive curing agent for epoxy resins, with the two primary amine groups reacting with the epoxy groups to form a cross-linked network. The resulting cured epoxy system would likely exhibit a high glass transition temperature and good thermal stability due to the rigid aromatic structure of the diamine. The pyridine nitrogen could potentially influence the curing kinetics and the final properties of the thermoset.

Quantitative Data Summary:

The following table provides representative thermal and mechanical properties of epoxy resins cured with different aromatic diamines. This data can serve as a benchmark for the expected performance of a system cured with this compound.

Table 3: Representative Properties of Epoxy Resins Cured with Aromatic Diamines

Epoxy ResinAromatic Diamine Curing AgentGlass Transition Temperature (Tg, °C)Flexural Strength (MPa)Tensile Strength (MPa)Reference
AFG-90MH4,4′-Methylene-dianiline (MDA)213158-[4]
AFG-90MH4,4′-Methylenebis(2-chloroaniline) (MOCA)190165100[4]
AFG-90MH4,4′-Methylenebis(2-ethylaniline) (MOEA)172136-[4]
AFG-90MH4,4′-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)183148-[4]
DGEBA4,4′-Diaminodiphenyl-methane (DDM)~150-170--[5]
DGEBA4,4′-Diaminodiphenyl-sulfone (DDS)~180-220--[5]
Experimental Protocol: Epoxy Resin Curing

This protocol outlines a general procedure for curing an epoxy resin with an aromatic diamine.

  • Preparation of the Formulation:

    • Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.

    • Gently heat the epoxy resin to reduce its viscosity if necessary.

    • If the diamine is a solid, it may need to be melted or dissolved in a small amount of a compatible solvent before mixing with the resin.

  • Mixing:

    • Thoroughly mix the calculated amount of the diamine with the epoxy resin until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing:

    • Pour the mixture into a preheated mold.

    • Cure the formulation in an oven using a suitable curing schedule. A typical curing cycle for an aromatic diamine might be 2 hours at 150°C followed by a post-cure of 2 hours at 180°C. The optimal curing schedule should be determined experimentally, for example, by using differential scanning calorimetry (DSC).

  • Characterization:

    • After curing and cooling, the thermoset can be demolded and characterized for its thermal and mechanical properties.

Epoxy_Curing_Workflow cluster_curing Epoxy Resin Curing Epoxy Epoxy Resin Mixing Stoichiometric Mixing & Degassing Epoxy->Mixing Diamine This compound Diamine->Mixing Mixture Homogeneous Mixture Mixing->Mixture Curing Curing (Oven) Mixture->Curing Thermoset Cured Epoxy Thermoset Curing->Thermoset

Caption: General workflow for curing epoxy resin with a diamine hardener.

III. Porous Organic Polymers

The synthesis of porous organic polymers (POPs) from aromatic diamines is an emerging area of materials science. These materials possess high surface areas and tunable porosity, making them attractive for applications in gas storage, separation, and catalysis. While the use of this compound for the synthesis of POPs is not extensively documented, the general principles of forming porous aromatic frameworks from aromatic amines can be applied.

Application Note:

This compound could potentially be used as a monomer in the synthesis of porous aromatic frameworks (PAFs) or other porous organic polymers. The reaction of the diamine with multifunctional aldehydes or acid chlorides could lead to the formation of a rigid, cross-linked network with inherent porosity. The pyridine units within the framework could provide sites for gas adsorption or catalytic activity.

Experimental Protocol: General Synthesis of Porous Aromatic Frameworks from Aromatic Amines

The following is a general protocol for the synthesis of a porous aromatic framework via a Yamamoto-type Ullmann cross-coupling reaction of an aromatic diamine with a brominated aromatic comonomer. This approach would require prior modification of this compound to introduce reactive halogen groups. A more direct approach would be the condensation with multifunctional aldehydes.

Yamamoto-type Ullmann Cross-Coupling (Illustrative)

  • In a glovebox, add the brominated aromatic diamine monomer, a brominated cross-linking monomer, a nickel catalyst (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]), and a ligand (e.g., 2,2'-bipyridyl) to a reaction vessel.

  • Add dry, degassed solvent (e.g., N,N-dimethylformamide or toluene).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for an extended period (e.g., 48-72 hours).

  • After cooling, the solid polymer is collected by filtration and washed extensively with various solvents (e.g., THF, chloroform, methanol, water) to remove any unreacted monomers and catalyst residues.

  • The purified porous polymer is then dried under vacuum.

Condensation with Aldehydes (More Direct Approach)

  • In a sealed reaction vessel, combine the this compound, a multifunctional aromatic aldehyde (e.g., terephthalaldehyde), and a suitable solvent (e.g., 1,4-dioxane).

  • Add an acidic catalyst (e.g., aqueous acetic acid).

  • Heat the mixture at an elevated temperature (e.g., 120°C) for several days.

  • The resulting solid is collected by filtration, washed with various solvents, and dried under vacuum.

POP_Synthesis_Logic cluster_logic Logic for Porous Organic Polymer Formation Monomer1 This compound (or derivative) Reaction Polycondensation or Cross-coupling Reaction Monomer1->Reaction Monomer2 Multifunctional Co-monomer (e.g., dianhydride, dialdehyde) Monomer2->Reaction Network Cross-linked 3D Network Reaction->Network Porosity Inherent Porosity Network->Porosity Functionality Pyridine Functionality Network->Functionality

Caption: Logical relationship for the formation of porous polymers.

Conclusion

This compound and its derivatives are valuable building blocks for the creation of advanced materials with tailored properties. Their application in high-performance polyimides is well-documented, leading to materials with exceptional thermal and mechanical stability. While their use as epoxy curing agents and in the synthesis of porous organic polymers is less explored, the fundamental chemistry of aromatic diamines suggests significant potential in these areas. Further research into these applications could unlock new materials with unique functionalities for a wide range of scientific and industrial purposes.

References

Application Note and Protocol for NMR Analysis of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of pyridine-3,5-diamine. The information herein is intended to guide researchers in obtaining and interpreting 1H and 13C NMR spectra for this compound, which is a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a key synthetic intermediate used in the development of various pharmaceutical compounds and functional materials. Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of the final products. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and identifying impurities. This protocol outlines the necessary steps for preparing a sample of this compound for NMR analysis, acquiring the spectra, and interpreting the resulting data.

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for this specific compound. While a specific SDS for this compound was not found, related compounds such as 2,3-pyridinediamine and 2,6-diamino-3,5-dinitropyridine are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol

This protocol is based on general NMR sample preparation techniques and information gathered for structurally similar compounds.[1][2][3][4]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • NMR tube (5 mm)

  • Pipettes

  • Small vials

  • Filter (e.g., pipette with a small cotton or glass wool plug)

  • Vortex mixer (optional)

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Concentration:

    • For 1H NMR , accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.[3]

    • For 13C NMR , a higher concentration is generally required due to the lower natural abundance of the 13C isotope. Aim for 20-50 mg of the sample.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3] Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any solid particles.

  • Filtration: To remove any particulate matter that could adversely affect the quality of the NMR spectrum, filter the solution directly into a clean, dry NMR tube.[2] This can be achieved by passing the solution through a pipette containing a small plug of cotton or glass wool.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter1H NMR13C NMR
Spectrometer Frequency400 MHz100 MHz
SolventDMSO-d6DMSO-d6
Temperature298 K298 K
Pulse ProgramStandard single pulse (e.g., zg30)Standard single pulse with proton decoupling (e.g., zgpg30)
Number of Scans16-641024 or more
Relaxation Delay1-2 seconds2-5 seconds
Acquisition Time3-4 seconds1-2 seconds
Spectral Width-2 to 12 ppm0 to 200 ppm

Data Presentation

The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of pyridine and the expected substituent effects of the amino groups.[6][7] The actual experimental values may vary.

Atom Predicted 1H Chemical Shift (δ, ppm) Predicted 13C Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6~7.5 - 7.8-s2H
H-4~6.5 - 6.8-s1H
NH2~5.0 - 6.0-br s4H
C-2, C-6-~145 - 150--
C-3, C-5-~130 - 135--
C-4-~110 - 115--

s = singlet, br s = broad singlet

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow A Sample Weighing (5-10 mg for 1H, 20-50 mg for 13C) C Dissolution (in 0.6-0.7 mL solvent) A->C B Solvent Selection (e.g., DMSO-d6) B->C D Filtration (into NMR tube) C->D E NMR Spectrometer Setup D->E F 1H NMR Acquisition E->F G 13C NMR Acquisition E->G H Data Processing (Fourier Transform, Phasing, Baseline Correction) F->H G->H I Spectral Analysis (Peak Picking, Integration, Structure Confirmation) H->I Structure_Signal_Relationship cluster_molecule This compound Structure cluster_protons Proton Environments cluster_carbons Carbon Environments cluster_1H_NMR 1H NMR Spectrum cluster_13C_NMR 13C NMR Spectrum mol C5H7N3 H2_H6 H-2, H-6 mol->H2_H6 H4 H-4 mol->H4 NH2 NH2 mol->NH2 C2_C6 C-2, C-6 mol->C2_C6 C3_C5 C-3, C-5 mol->C3_C5 C4 C-4 mol->C4 Signal_H2_H6 Singlet (2H) H2_H6->Signal_H2_H6 Signal_H4 Singlet (1H) H4->Signal_H4 Signal_NH2 Broad Singlet (4H) NH2->Signal_NH2 Signal_C2_C6 Signal 1 C2_C6->Signal_C2_C6 Signal_C3_C5 Signal 2 C3_C5->Signal_C3_C5 Signal_C4 Signal 3 C4->Signal_C4

References

High-Performance Liquid Chromatography for the Analysis of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of pyridine-3,5-diamine. This method is applicable for purity assessment and quantitative analysis in research and drug development settings.

Introduction

This compound is a chemical compound with a pyridine core substituted with two amino groups. Accurate and reliable analytical methods are crucial for its quantification in various matrices. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its sensitivity, specificity, and robustness. The method described herein is based on established principles for the separation of similar compounds, such as other diaminopyridines.[1][2]

Chromatographic Conditions

A successful separation can be achieved using a C18 stationary phase, which is effective for retaining and separating aromatic compounds.[3] The mobile phase composition is critical for achieving good peak shape and resolution. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. For polar compounds like diaminopyridines, the use of an ion-pairing reagent or an acidic mobile phase can improve peak symmetry and retention.[1][2][4]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte. A typical gradient might be 5% to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Pyridine and its derivatives typically show strong UV absorbance around 254 nm.[5][6] A photodiode array detector can be used to monitor the full UV spectrum to select the optimal wavelength.
Method Validation Summary

The following table presents hypothetical yet realistic performance data for the proposed HPLC method, based on typical validation results for similar analytical methods.

Table 2: Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Detailed Experimental Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase A (0.1% TFA in Water):

  • Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

  • Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.

  • Mix thoroughly.

  • Degas the solution using a vacuum filtration apparatus with a 0.45 µm filter or by sonication.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

  • Degas before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of acetonitrile and water (diluent).[3]

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the volume to the mark with the diluent and mix well.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 25 µg/mL).[3]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3][7]

HPLC System Setup and Analysis
  • System Startup: Turn on the HPLC system, including the pump, detector, and column oven.

  • Mobile Phase Installation: Place the mobile phase inlet lines into the appropriate reservoirs (A and B).

  • System Purge: Purge the pump with both mobile phases to remove any air bubbles.

  • Column Equilibration: Set the initial mobile phase composition (e.g., 95% A, 5% B) and a flow rate of 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (diluent), the working standard solutions, and the prepared samples.

  • Analysis: Start the sequence to perform the injections and data acquisition.

Data Analysis
  • Calibration Curve: After the analysis is complete, integrate the peaks for the this compound in the chromatograms of the working standard solutions. Construct a calibration curve by plotting the peak area against the corresponding concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Purity Assessment: For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Prepare Mobile Phases (A: 0.1% TFA in H2O, B: ACN) standards Prepare Standard Solutions (Stock and Working Standards) reagents->standards samples Prepare Sample Solutions (Dissolve and Filter) reagents->samples setup HPLC System Setup (Purge and Equilibrate) standards->setup samples->setup sequence Create Injection Sequence setup->sequence run Run Analysis sequence->run integrate Integrate Peaks run->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Experimental workflow for HPLC analysis.

Data_Analysis_Logic standards Standard Injections (Known Concentrations) peak_areas_std Peak Areas of Standards standards->peak_areas_std samples Sample Injections (Unknown Concentration) peak_areas_smp Peak Areas of Samples samples->peak_areas_smp calibration Calibration Curve (Area vs. Concentration) peak_areas_std->calibration peak_areas_smp->calibration result Final Concentration of this compound calibration->result

Caption: Logical flow for data quantification.

References

Application Notes and Protocols for the Biological Activity Screening of Pyridine-3,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biological activity screening of pyridine-3,5-diamine derivatives. This class of compounds holds significant potential in drug discovery due to the versatile nature of the pyridine core, which is a common scaffold in numerous FDA-approved drugs.[1] The presence of two amino groups at the 3 and 5 positions offers extensive possibilities for chemical modification, allowing for the exploration of a wide chemical space to develop novel therapeutic agents.

The this compound scaffold is of particular interest for its potential to exhibit a range of biological activities, including but not limited to anticancer, antimicrobial, and kinase inhibitory effects. The following sections detail the protocols for screening these activities and present representative data from studies on structurally related pyridine derivatives.

Anticancer Activity Screening

Pyridine derivatives have been extensively investigated for their potential as anticancer agents.[2][3][4][5][6][7] One of the primary methods for assessing the anticancer potential of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Presentation: In Vitro Anticancer Activity of Pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against different cancer cell lines. This data, gathered from recent literature, illustrates the potential potency and selectivity that can be achieved with this scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 12 MCF-7 (Breast)0.5Doxorubicin2.14
Compound 12 HepG2 (Liver)5.27Doxorubicin2.48
Compound 3b Huh-7 (Liver)6.54Taxol6.68
Compound 3b A549 (Lung)15.54Taxol38.05
Compound 3b MCF-7 (Breast)6.13Taxol12.32
Compound 4f MDA-MB-231 (Breast)6.25Imatinib35.50
Compound 4k MDA-MB-231 (Breast)8.18Imatinib35.50
Pyridine-urea 8e MCF-7 (Breast)0.11 (72h)Doxorubicin1.93
Pyridine-urea 8n MCF-7 (Breast)0.80 (72h)Doxorubicin1.93

Note: The compounds listed are pyridine derivatives, but not specifically this compound derivatives. This data is presented to illustrate the range of activities observed for this class of compounds.[8][2][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound derivatives against a panel of cancer cell lines.[2][6]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with this compound derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan crystals with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine-containing compounds have shown promise in this area.[9][10] The antimicrobial activity of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity of Pyridine Derivatives

The following table presents the MIC values of various pyridine derivatives against selected microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Compound 17d S. aureus0.5Gatifloxacin1.0
Compound 17a C. albicans8Fluconazole8
Compound 17d C. albicans8Fluconazole8
Compound 66 S. aureus56 ± 0.5% inhibition at 100 µg/mL--
Compound 66 E. coli55 ± 0.5% inhibition at 100 µg/mL--

Note: The compounds listed are pyridine derivatives, but not specifically this compound derivatives. This data is presented to illustrate the range of activities observed for this class of compounds.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of this compound derivatives using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • DMSO

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Determination_Workflow MIC Determination Workflow start Start prep_inoculum Prepare and standardize microbial inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of test compounds start->prep_dilutions inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubation Incubate at appropriate temperature and time inoculate_plate->incubation read_results Visually or spectrophotometrically assess growth incubation->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination via Broth Microdilution.

Kinase Inhibitory Activity Screening

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. Pyridine-based compounds have been successfully developed as kinase inhibitors.[8][11][12] Screening this compound derivatives against a panel of kinases can identify potential therapeutic leads.

Data Presentation: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives

The following table shows the IC50 values of various pyridine derivatives against different protein kinases.

Compound IDKinase TargetIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 12 PIM-114.3Staurosporine16.7
Compound 4 CDK2/cyclin A2240Roscovitine390
Compound 8 CDK2/cyclin A2650Roscovitine390
Pyridine-urea 8b VEGFR-25000Sorafenib90
Pyridine-urea 8e VEGFR-23930Sorafenib90

Note: The compounds listed are pyridine derivatives, but not specifically this compound derivatives. This data is presented to illustrate the range of activities observed for this class of compounds.[8][5][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for an in vitro kinase assay. Specific conditions will vary depending on the kinase being assayed.

Materials:

  • This compound derivatives

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Further dilute the compounds in the kinase assay buffer.

  • Assay Reaction:

    • Add the kinase, substrate, and test compound to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Include controls for 100% kinase activity (no inhibitor) and 0% activity (no kinase).

    • Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

    • Incubate to allow the detection signal to develop.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Kinase_Inhibition_Signaling_Pathway Hypothetical Kinase Inhibition Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor apoptosis Apoptosis kinase_B->apoptosis Inhibits gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation inhibitor This compound Derivative inhibitor->kinase_B Inhibition

Hypothetical Signaling Pathway Modulated by a this compound Kinase Inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridine-3,5-diamine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Reduction of 3,5-Dinitropyridine: This classic two-step approach involves the dinitration of a pyridine precursor followed by the reduction of both nitro groups to amines. This method is robust but requires handling of nitrating agents and careful control of the reduction step.

  • Palladium-Catalyzed Double Amination: This modern approach, typically a Buchwald-Hartwig amination, involves the cross-coupling of a 3,5-dihalopyridine (e.g., 3,5-dibromopyridine) with an ammonia surrogate. This method can be highly efficient but requires careful optimization of the catalyst system (palladium precursor, ligand, and base).[1][2]

Q2: My overall yield is consistently low. What are the first things I should check?

A2: Low yields can stem from several factors. Systematically investigate the following:

  • Purity of Starting Materials: Impurities in your precursors, reagents, or solvents can significantly inhibit the reaction or lead to side products. Ensure all materials are of high purity and solvents are anhydrous where required.

  • Reaction Atmosphere: Both the reduction and the Buchwald-Hartwig amination are sensitive to oxygen. Ensure your reaction is performed under a completely inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Activity: If using a catalyst (e.g., Pd/C for reduction, or a palladium complex for amination), ensure it is not deactivated. For catalytic hydrogenation, use fresh catalyst. For cross-coupling, catalyst deactivation can be a major issue.

Q3: How can I purify the final this compound product effectively?

A3: this compound is a solid with basic properties. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining high-purity solid material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, water).

  • Column Chromatography: Due to the basic nature of the diamine, tailing can be an issue on standard silica gel. To mitigate this, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent system.

  • Acid-Base Extraction: The basicity of the diamine allows for extraction into an acidic aqueous layer to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guides (Question & Answer Format)

Route 1: Reduction of 3,5-Dinitropyridine

Q: My catalytic hydrogenation of 3,5-dinitropyridine is slow or stalls completely. What can I do?

A: This is a common issue in catalytic hydrogenations. Consider the following solutions:

  • Catalyst Loading/Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be deactivated or used in insufficient quantity. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: The reaction may require higher hydrogen pressure. If you are running the reaction at atmospheric pressure, consider moving to a Parr shaker or a similar hydrogenation apparatus that allows for elevated pressures (e.g., 50-100 psi).[3]

  • Solvent Choice: The solvent can impact catalyst activity and substrate solubility. Methanol and ethanol are common choices. Ensure the 3,5-dinitropyridine is fully dissolved. Tetrahydrofuran (THF) can also be a good solvent for such reductions.[4]

  • Presence of Catalyst Poisons: Trace impurities, particularly sulfur or halide compounds in the starting material, can poison the catalyst. Ensure the purity of your 3,5-dinitropyridine.

Q: The reduction of my 3,5-dinitropyridine results in a mixture of products instead of the desired diamine. How can I improve selectivity?

A: Incomplete reduction or side reactions can lead to a product mixture.

  • Reaction Time and Temperature: Ensure the reaction is allowed to run to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and any intermediates (e.g., 3-amino-5-nitropyridine).

  • Alternative Reducing Agents: If catalytic hydrogenation is not selective, consider chemical reduction methods. Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder (Fe) in acetic acid or with ammonium chloride are classic methods for reducing nitroarenes and may offer different selectivity profiles.[5]

Route 2: Buchwald-Hartwig Double Amination

Q: I am only getting mono-amination of my 3,5-dihalopyridine. How can I drive the reaction to the diamine product?

A: Achieving the second amination can be challenging due to the change in electronic properties of the pyridine ring after the first C-N bond formation.

  • Reaction Conditions: The second amination may require more forcing conditions. Increase the reaction temperature and/or time. Microwave heating can be particularly effective for accelerating these types of reactions.[6]

  • Stoichiometry: Ensure you are using a sufficient excess of the ammonia source and the base to drive the reaction to completion.

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required for challenging cross-coupling reactions. You may need to screen several different ligands to find the optimal one for the second amination.[6]

Q: My Buchwald-Hartwig reaction is giving a low yield, and I see a lot of starting material decomposition or hydrodehalogenation (replacement of halide with -H). What is the cause?

A: These are common side reactions in palladium-catalyzed cross-couplings.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The wrong base can lead to decomposition.

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). An inappropriate ligand can lead to slower reductive elimination, allowing side reactions like hydrodehalogenation to occur.

  • Solvent Purity: Ensure you are using a dry, degassed solvent. Water and oxygen can interfere with the catalytic cycle and lead to lower yields.

Experimental Protocols & Data

The following protocols are based on established procedures for analogous compounds and serve as a strong starting point for optimization.

Protocol 1: Synthesis via Reduction of 3,5-Dinitropyridine

This two-step process involves the synthesis of the dinitro intermediate, followed by its reduction.

Step A: Synthesis of 3,5-Dinitropyridine (Illustrative) Nitration of pyridine derivatives can be hazardous and requires careful control of conditions. The specific conditions for dinitration to the 3,5-positions must be carefully developed. A general approach involves treating a pyridine precursor with a mixture of fuming nitric acid and concentrated sulfuric acid.[7]

Step B: Catalytic Hydrogenation to this compound This protocol is adapted from the synthesis of 3,4-diaminopyridine.[3][4]

  • Preparation: In a pressure vessel (e.g., a Parr hydrogenation bottle), dissolve 3,5-dinitropyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, ~10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the substrate) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 0.4-0.5 MPa (approx. 60-75 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 3-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Table 1: Conditions for Catalytic Hydrogenation of Nitropyridines (Analogous Systems)

Starting MaterialCatalystSolventPressureTemp.Time (h)Yield (%)Reference
3-Nitro-4-aminopyridine10% Pd/CMethanol/THF1 atm10 °C2497[4]
4-Amino-3-nitropyridine10% Pd/CMethanol0.4 MPaRT3~90 (crude)[3]
2,3-DinitropyridinePd/CTolueneH₂ (flow)58 °C2N/A[8]
Protocol 2: Synthesis via Buchwald-Hartwig Double Amination

This protocol involves a two-fold amination of 3,5-dibromopyridine. The first amination to 3-amino-5-bromopyridine is described, which would then be subjected to a second, likely more forcing, amination step.

Step A: Synthesis of 3-Amino-5-bromopyridine (Microwave-Assisted) This protocol is adapted from a reported procedure.[6]

  • Preparation: In a microwave reaction vial, combine 3,5-dibromopyridine (1.0 eq) and the amine (e.g., pyrrolidine, 2.0 eq).

  • Solvent: Add a high-boiling solvent such as 1-methyl-2-pyrrolidinone (NMP) or a mixture of NMP and toluene.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 180 °C for 30 minutes.

  • Workup & Purification: After cooling, the reaction mixture is typically subjected to an extractive workup and purified by column chromatography to isolate the 3-amino-5-bromopyridine.

Note: For the synthesis of this compound, an ammonia surrogate like benzophenone imine followed by hydrolysis, or direct amination using a specialized catalyst system with aqueous ammonia would be required.[9] The second amination of 3-amino-5-bromopyridine would likely require re-optimization of the catalyst, ligand, base, and solvent.

Table 2: Conditions for Buchwald-Hartwig Amination of Bromopyridines (Illustrative)

Aryl HalideAmineCatalyst / LigandBaseSolventTemp.Yield (%)Reference
3-Bromopyridine3,5-DimethoxyanilinePd(I) Dimer / DavePhosNaOtBuDioxane100 °CN/A[10]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80 °C60N/A
3,5-DibromopyridinePyrrolidineNone (SₙAr)NoneNMP/Toluene180 °C (MW)55[6]

Visualizations: Workflows and Logic Diagrams

Below are diagrams illustrating the synthetic pathways and a general troubleshooting workflow.

Synthesis_Workflow_Reduction Workflow 1: Dinitropyridine Reduction Start Pyridine Precursor Nitration Dinitration (HNO₃ / H₂SO₄) Start->Nitration Dinitro 3,5-Dinitropyridine Nitration->Dinitro Reduction Catalytic Hydrogenation (H₂, Pd/C) Dinitro->Reduction Workup Filtration & Solvent Removal Reduction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound via the dinitropyridine reduction route.

Synthesis_Workflow_Amination Workflow 2: Buchwald-Hartwig Amination Start 3,5-Dihalopyridine Amination1 First Amination (Pd Catalyst, Ligand, Base, NH₃ source) Start->Amination1 Monoamino 3-Amino-5-halopyridine Amination1->Monoamino Amination2 Second Amination (Optimized Catalyst System) Monoamino->Amination2 Workup Extraction & Solvent Removal Amination2->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product Troubleshooting_Workflow General Troubleshooting Logic Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckAtmosphere Ensure Inert Atmosphere (N₂ or Ar) CheckPurity->CheckAtmosphere AnalyzeCrude Analyze Crude Mixture (TLC, LC-MS, NMR) CheckAtmosphere->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts Characterize Incomplete Incomplete Reaction? AnalyzeCrude->Incomplete Characterize SideProducts->Incomplete No ChangeReagents Change Reagents: - Catalyst/Ligand - Base/Solvent - Reducing Agent SideProducts->ChangeReagents Yes OptimizeCond Optimize Conditions: - Temp - Time - Concentration Incomplete->OptimizeCond Yes PurificationIssue Review Purification Strategy: - Recrystallization solvent - Chromatography conditions Incomplete->PurificationIssue No Success Improved Result OptimizeCond->Success ChangeReagents->Success PurificationIssue->Success

References

Technical Support Center: Purification of Crude Pyridine-3,5-Diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude pyridine-3,5-diamine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found, while column chromatography is more versatile for separating complex mixtures.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this compound is limited, suitable solvent systems can be inferred from similar aromatic diamines and pyridine derivatives. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, water, or toluene. For a related compound, 2,3-diaminopyridine, recrystallization from benzene has been reported.[1]

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., acetone, ethanol) and a miscible anti-solvent in which it is less soluble (e.g., water, methanol, hexane) can be effective. A patent for a similar compound, 2,6-diamino-3,5-dinitrile-4-aryl pyridine, describes a successful recrystallization from a mixed solvent of acetone and methanol.[2]

Q3: What are the typical conditions for purifying this compound by column chromatography?

A3: For column chromatography of basic compounds like this compound, tailing on standard silica gel is a common issue. To mitigate this, it is recommended to add a small amount of a basic modifier to the eluent.

  • Stationary Phase: Silica gel is most common. If tailing persists, consider using basic alumina or an amine-functionalized silica column.

  • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in petroleum ether is a good starting point. To prevent peak tailing, add ~0.5-1% triethylamine or ammonia to the eluent system.

Q4: What are the likely impurities in crude this compound?

A4: The impurities present in crude this compound are highly dependent on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Incompletely Reacted Intermediates: For example, if the synthesis involves the reduction of dinitro or nitro-amino precursors, these may persist in the crude product.

  • Regioisomers: Depending on the selectivity of the synthesis, other diaminopyridine isomers could be formed.

  • Byproducts from Side Reactions: These can vary widely based on the specific reaction conditions. For related diaminopyridines, precursors like 3-aminopyridine have been identified as potential impurities.[3]

Troubleshooting Guides

Recrystallization Issues

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do? A: Oiling out occurs when the solute separates from the solution as a liquid. This can happen if the solution is too concentrated or cools too quickly.

  • Solution 1: Re-dissolve and Cool Slowly. Add more solvent to fully dissolve the oil while heating. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites and induce crystallization.

  • Solution 3: Add a Seed Crystal. If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

Q: The recovery of my purified product after recrystallization is very low. What are the possible causes? A: Low recovery is a common issue with several potential causes.

  • Cause 1: Using too much solvent. This keeps a significant amount of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cause 2: Cooling is insufficient. If the solution is not cooled to a low enough temperature, crystallization will be incomplete.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Cause 3: Premature crystallization. Crystals forming during a hot filtration step will lead to product loss.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a small amount of extra hot solvent to wash the filter paper.

Column Chromatography Issues

Q: My compound is showing significant tailing on the TLC plate and during column chromatography. How can I resolve this? A: Tailing is common for basic compounds like amines on acidic silica gel due to strong interactions with silanol groups.

  • Solution 1: Add a Basic Modifier. Add a small percentage (0.5-1%) of triethylamine or a few drops of aqueous ammonia to your eluent system. This will compete with your compound for the acidic sites on the silica, resulting in more symmetrical peaks.

  • Solution 2: Change the Stationary Phase. Use a more basic stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel column, which is specifically designed for purifying basic compounds.

Q: My final product is still colored after purification. How can I remove colored impurities? A: Persistent color often indicates the presence of highly conjugated or polymeric impurities.

  • Solution 1: Activated Charcoal. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Solution 2: Oxidation or Reduction. In some cases, colored impurities can be chemically modified to be colorless and then removed by standard purification methods. This approach is more complex and should be used with caution.

Quantitative Data

The following table summarizes purification data for compounds structurally related to this compound. This data can provide a general expectation for yields and purity improvements, though results for the target compound may vary.

Compound NamePurification MethodYield (%)Purity ImprovementReference
2,6-Diamino-3,5-dinitropyridine (PYX)RecrystallizationNot Specified0.7%[4]
2,6-Diamino-3,5-dinitrile-4-aryl pyridineRecrystallization (Acetone/Methanol)95%Not Specified[2]
2,3-Diamino-5-bromopyridineRecrystallization (Water)69-76%Not Specified[1]
3,4-DiaminopyridineFiltration and Evaporation97%Not Specified[5]

Experimental Protocols

Note: These are generalized protocols based on methods for similar compounds and may require optimization for this compound.

Protocol 1: Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, toluene, ethanol/water mixture) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a small amount of activated charcoal. Swirl and heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. Test various mixtures (e.g., ethyl acetate/hexane). Add 0.5-1% triethylamine to the solvent system to prevent tailing. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity decision High Purity with Minor Impurities? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No (Complex Mixture) analyze_purity Analyze Final Purity (m.p., NMR, HPLC) recrystallization->analyze_purity column_chromatography->analyze_purity final_product Purified this compound analyze_purity->final_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Troubleshooting: Low Purity After Recrystallization start Low Purity After Recrystallization check_impurities Are impurities soluble in cold solvent? start->check_impurities soluble_impurity Impurity co-crystallized with product. check_impurities->soluble_impurity Yes insoluble_impurity Insoluble impurities trapped in crystals. check_impurities->insoluble_impurity No solution1 Change solvent system to one where impurity is more soluble. soluble_impurity->solution1 solution2 Perform hot filtration to remove insoluble matter before cooling. insoluble_impurity->solution2 solution3 Consider column chromatography for difficult separations. solution1->solution3

Caption: Decision tree for troubleshooting low purity after recrystallization.

References

Technical Support Center: Synthesis of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridine-3,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important chemical intermediate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of 3,5-dinitropyridine.

Issue Potential Cause Recommended Action
Incomplete reaction (presence of starting material) - Insufficient catalyst activity or loading.- Inadequate hydrogen pressure or reaction time.- Poor quality of starting material.- Ensure the catalyst is fresh and used in the correct proportion.- Increase hydrogen pressure and/or reaction time.- Verify the purity of the 3,5-dinitropyridine starting material.
Presence of partially reduced intermediates (e.g., 3-amino-5-nitropyridine) - Non-optimal reaction conditions (temperature, pressure).- Catalyst poisoning.- Adjust temperature and pressure to optimize the reduction of both nitro groups.- Ensure the reaction setup is free from contaminants that could poison the catalyst. Consider filtering the reaction mixture at an intermediate stage and adding fresh catalyst.
Formation of colored impurities - Oxidation of the diamine product.- Formation of azo or azoxy byproducts.- Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Optimize reaction conditions to minimize side reactions. Purification by recrystallization, potentially with the use of activated carbon, can help remove colored impurities.
Low yield - Loss of product during work-up and purification.- Sub-optimal reaction conditions leading to byproduct formation.- Carefully optimize the extraction and recrystallization steps to minimize product loss.- Perform small-scale experiments to screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for maximizing yield.
Difficulty in product isolation/crystallization - Presence of impurities inhibiting crystallization.- Inappropriate solvent system for recrystallization.- Purify the crude product by column chromatography before attempting crystallization.- Screen a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reduction of 3,5-dinitropyridine. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Common impurities can be categorized as follows:

  • Starting Material: Unreacted 3,5-dinitropyridine.

  • Intermediates: Partially reduced compounds such as 3-amino-5-nitropyridine, 3-nitroso-5-aminopyridine, or 3-hydroxylamino-5-aminopyridine.

  • Byproducts: Products arising from side reactions, which can include azo or azoxy compounds, especially if the reduction conditions are not carefully controlled.

  • Degradation Products: this compound is susceptible to oxidation, which can lead to colored impurities.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to check for the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity and for detecting and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for the characterization of isolated impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: The synthesis involves hazardous materials and reactions. Key safety precautions include:

  • Handling of 3,5-Dinitropyridine: This is an energetic material and should be handled with care, avoiding shock, friction, and high temperatures.

  • Catalytic Hydrogenation: This is typically performed under pressure with flammable hydrogen gas. Ensure the high-pressure reactor is properly maintained and operated by trained personnel in a well-ventilated area. Use an inert atmosphere (e.g., nitrogen or argon) to purge the system before and after the reaction.

  • Handling of this compound: This compound, like many amines, may be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3,5-Dinitropyridine

This protocol provides a general methodology for the synthesis of this compound via the catalytic hydrogenation of 3,5-dinitropyridine. A similar procedure has been reported for the synthesis of 3,5-diaminopyridine from 2-chloro-3,5-dinitropyridine[1].

Materials:

  • 3,5-Dinitropyridine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (or another suitable solvent like ethanol or ethyl acetate)

  • High-pressure autoclave (hydrogenator)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve 3,5-dinitropyridine in a suitable solvent (e.g., methanol).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi, but this needs to be optimized).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C, optimization is required) for a specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or HPLC. The reaction is complete when the starting material is no longer detected.

  • Once the reaction is complete, carefully depressurize the autoclave and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

This compound Synthesis Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction (TLC/HPLC) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction check_conditions Check Reaction Conditions: - Catalyst Activity/Loading - H2 Pressure/Time - Temperature incomplete_reaction->check_conditions Yes workup Work-up & Isolation incomplete_reaction->workup No optimize_conditions Optimize Conditions: - Increase Catalyst/Time/Pressure - Change Solvent/Temperature check_conditions->optimize_conditions optimize_conditions->reaction_monitoring purity_analysis Analyze Purity (HPLC/NMR) workup->purity_analysis low_purity Low Purity? purity_analysis->low_purity identify_impurities Identify Impurities (LC-MS, NMR) low_purity->identify_impurities Yes final_product Pure this compound low_purity->final_product No byproducts_present Byproducts Present? identify_impurities->byproducts_present purification Purification: - Recrystallization - Column Chromatography purification->purity_analysis byproducts_present->purification No (SM/Intermediates) adjust_purification Adjust Purification Strategy: - Different Solvent System - Use of Activated Carbon byproducts_present->adjust_purification Yes adjust_purification->purification

Caption: Troubleshooting workflow for this compound synthesis.

References

resolving pyridine-3,5-diamine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-3,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: In which organic solvents can I dissolve this compound?

This compound is anticipated to be soluble in polar aprotic solvents. For a related compound, 2,6-diamino-3,5-dinitropyridine, solubility has been reported in N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] It is reasonable to expect that this compound will also be soluble in these solvents. For applications in polymer synthesis, pyridine-containing diamines are often dissolved in solvents like DMF, N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).

Q3: How can I enhance the aqueous solubility of this compound?

Due to the basic nature of the amino groups, the aqueous solubility of this compound can be significantly increased by lowering the pH. Protonation of the amino groups to form the corresponding hydrochloride salt will increase its polarity and favor dissolution in water.

Q4: My this compound has a brownish color. Is it still usable?

Aminopyridine compounds can be susceptible to oxidation, which may result in a color change. While a slight discoloration may not affect the compound's performance in all applications, it is recommended to use a purified, off-white or light-colored solid for sensitive experiments. The purity can be checked by techniques such as NMR or melting point determination.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Incorrect Solvent Choice:

    • For Aqueous Solutions: this compound has limited solubility in neutral water. To increase solubility, acidify the water with a small amount of hydrochloric acid (HCl) to form the more soluble hydrochloride salt.

    • For Organic Solvents: If solubility is an issue in a non-polar organic solvent, consider switching to a more polar solvent such as DMSO, DMF, or methanol.

  • Insufficient Sonication or Agitation:

    • Ensure the mixture is being vigorously stirred or sonicated. Breaking up solid aggregates can significantly improve the rate of dissolution.

  • Low Temperature:

    • Gently warming the mixture can increase solubility. However, be cautious of potential degradation at elevated temperatures. It is advisable to perform a small-scale test to check for thermal stability.

Issue 2: The dissolved this compound precipitates out of solution over time.

Possible Causes and Solutions:

  • Supersaturated Solution:

    • The initial dissolution may have been achieved through heating, leading to a supersaturated solution upon cooling. Try preparing a more dilute solution or maintaining a slightly elevated temperature if the experimental conditions allow.

  • Change in pH:

    • In aqueous solutions, a change in pH towards neutral or basic conditions can cause the less soluble free base to precipitate. Ensure the pH of your solution is buffered and remains in the acidic range.

  • Reaction with Solvent or Air:

    • Some organic solvents may not be completely inert. Additionally, exposure to air can lead to oxidation and the formation of less soluble byproducts. Consider using freshly distilled solvents and working under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Qualitative Solubility of this compound and a Related Compound.

SolventThis compound (Predicted)2,6-Diamino-3,5-dinitropyridine (Reported)[2]
WaterSparingly soluble (solubility increases with decreasing pH)-
MethanolSolubleSoluble
EthanolSolubleSoluble
DMSOSolubleSoluble
DMFSolubleSoluble

Note: The solubility for this compound is predicted based on its chemical structure and the known solubility of similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Solution of this compound

Objective: To prepare a stock solution of this compound in water for biological assays.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add approximately 80% of the final volume of deionized water.

  • Begin stirring the mixture.

  • Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the solid dissolves completely and the pH is in the desired acidic range (e.g., pH 4-5).

  • Once the solid is fully dissolved, add deionized water to reach the final volume.

  • Mix the solution thoroughly.

Protocol 2: Dissolution for NMR Spectroscopy

Objective: To prepare a sample of this compound for NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • NMR tube

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Cap the NMR tube securely and vortex the mixture until the solid is completely dissolved.

  • If dissolution is slow, gentle warming in a warm water bath can be applied.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_testing Biological Testing start This compound reaction Reaction with Electrophile start->reaction Starting Material product Bioactive Pyridine Derivative reaction->product Yields assay Cell-based Assay (e.g., CXCR4 Inhibition) product->assay Screening data Data Analysis assay->data result Biological Activity Confirmed data->result

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

logical_relationship compound This compound solubility Solubility compound->solubility factors Influencing Factors solubility->factors application Application solubility->application solvent Solvent Polarity factors->solvent ph pH factors->ph temp Temperature factors->temp synthesis Organic Synthesis application->synthesis pharma Pharmaceutical Formulation application->pharma

Caption: Factors influencing the solubility of this compound and its applications.

References

Technical Support Center: Optimizing Pyridine-3,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridine-3,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic strategies for the preparation of this compound:

  • Hofmann Rearrangement: This method involves the rearrangement of pyridine-3,5-dicarboxamide.

  • Reduction of a Dinitro Precursor: This route typically starts with the reduction of 3,5-dinitropyridine or a related derivative.

  • Amination of a Dihalo Precursor: This approach involves the substitution of halogens (commonly bromine) on the pyridine ring with amino groups, often utilizing methods like the Buchwald-Hartwig amination.

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation barriers, while others need lower temperatures to prevent byproduct formation.

  • Catalyst Activity: If you are using a catalyst (e.g., in hydrogenation or cross-coupling reactions), its activity might be compromised. Consider catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]

Q3: I am having difficulty purifying my final this compound product. What are some effective purification strategies?

A3: Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts. Common purification techniques include:

  • Acid-Base Extraction: Since this compound is basic, you can use an acidic wash (e.g., dilute HCl) to protonate the diamine and extract it into the aqueous layer, separating it from non-basic impurities.[1] Subsequent neutralization of the aqueous layer and extraction with an organic solvent will recover the product.

  • Column Chromatography: Silica gel chromatography is a common method for purification. The choice of eluent is critical and should be optimized to achieve good separation.

  • Recrystallization: This is an effective method for removing minor impurities. The choice of solvent is crucial and should be determined experimentally.

  • Distillation: For crude products that are relatively clean, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Route 1: Hofmann Rearrangement of Pyridine-3,5-dicarboxamide

Problem: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete formation of the N-bromoamide intermediate.Ensure the dropwise addition of bromine is slow and the temperature is maintained at 0°C. Use a freshly prepared solution of sodium hypobromite.
Incomplete rearrangement.After the initial reaction at room temperature, ensure the mixture is heated to the recommended temperature (e.g., 75°C) for a sufficient duration to drive the rearrangement to completion.
Degradation of the product.This compound can be sensitive to prolonged heating or harsh basic conditions. Minimize the reaction time at elevated temperatures and neutralize the reaction mixture promptly during workup.
Inefficient extraction of the product.This compound has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer.

Problem: Presence of side products.

Possible Side Product Formation Mechanism Prevention/Removal
Partially reacted starting material (pyridine-3,5-dicarboxamide)Incomplete reaction.Ensure stoichiometric amounts of bromine and base are used and that the reaction goes to completion by monitoring with TLC. Can be removed by column chromatography.
Urethane derivativesThe isocyanate intermediate can be trapped by alcohol solvents if present.Use water as the solvent for the hydrolysis of the isocyanate.
Polymeric materialsSelf-reaction of the isocyanate intermediate.Control the reaction temperature and concentration to minimize side reactions.
Route 2: Reduction of 3,5-Dinitropyridine

Problem: Incomplete reduction or formation of mono-amino intermediate.

Possible Cause Troubleshooting Step
Inactive catalyst (e.g., Pd/C).Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure (if using a pressure reactor) and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS.
Suboptimal solvent.The choice of solvent can affect the solubility of the starting material and the efficiency of the catalyst. Screen different solvents like ethanol, methanol, or ethyl acetate.

Problem: Catalyst poisoning.

Possible Cause Troubleshooting Step
Sulfur or halogen impurities in the starting material.Purify the 3,5-dinitropyridine starting material before the reduction step.
Impurities in the solvent.Use high-purity, degassed solvents.
Route 3: Amination of 3,5-Dihalopyridine

Problem: Low yield in Buchwald-Hartwig amination.

Possible Cause Troubleshooting Step
Inactive palladium catalyst or ligand.Use fresh catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Incorrect choice of base.The choice of base is crucial. Screen different bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3).
Suboptimal solvent.Toluene and dioxane are common solvents for Buchwald-Hartwig amination. The choice of solvent can impact the solubility of reagents and the reaction rate.
Formation of mono-aminated byproduct.The second amination can be slower than the first. Use a slight excess of the amine source and ensure sufficient reaction time and temperature to drive the reaction to completion.

Problem: Formation of side products.

Possible Side Product Formation Mechanism Prevention/Removal
3-Amino-5-halopyridineIncomplete reaction.Increase reaction time, temperature, or catalyst loading. Can be separated by column chromatography.
Hydrodehalogenation product (pyridine)A side reaction where the halogen is replaced by hydrogen.Optimize the ligand and reaction conditions to favor C-N bond formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from a known procedure for the synthesis of this compound from pyridine-3,5-dicarboxamide.

Materials:

  • Pyridine-3,5-dicarboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled to 0°C, slowly add bromine to a solution of sodium hydroxide in water while stirring.

  • Reaction Setup: Dissolve pyridine-3,5-dicarboxamide in an aqueous solution of sodium hydroxide in a separate reaction vessel cooled to 0°C.

  • Hofmann Rearrangement: Slowly add the freshly prepared sodium hypobromite solution to the pyridine-3,5-dicarboxamide solution, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, during which the solution should become clear and yellow.

  • Heat the reaction mixture to 75°C for 6 hours.

  • Workup: Cool the dark brown solution and wash it with diethyl ether to remove byproducts.

  • Extract the aqueous layer continuously with ethyl acetate for 3 days.

  • Purification: Combine the organic extracts and concentrate under reduced pressure to obtain this compound as a greenish-brown solid. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 3,5-Dinitropyridine (General Procedure)

This is a general procedure based on common reduction methods for nitroarenes.

Materials:

  • 3,5-Dinitropyridine

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve or suspend 3,5-dinitropyridine in ethanol or methanol.

  • Carefully add the Pd/C catalyst to the mixture.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound via Buchwald-Hartwig Amination of 3,5-Dibromopyridine (General Procedure)

This is a general procedure based on the Buchwald-Hartwig amination protocol.

Materials:

  • 3,5-Dibromopyridine

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the 3,5-dibromopyridine and the ammonia source to the flask.

  • Add the anhydrous solvent.

  • Amination Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C). Stir the mixture for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. If benzophenone imine was used, an acidic hydrolysis step is required to deprotect the amino groups.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Hofmann RearrangementPyridine-3,5-dicarboxamideBr₂, NaOH~60%Utilizes a readily available starting material.Multi-step synthesis of the starting dicarboxamide may be required. Use of bromine.
Reduction3,5-DinitropyridineH₂, Pd/CHighOften a clean and high-yielding reaction.The synthesis of 3,5-dinitropyridine can be challenging and hazardous.
Amination3,5-DibromopyridinePd catalyst, ligand, base, amine sourceModerate to HighDirect introduction of amino groups.Requires expensive palladium catalysts and ligands. Optimization of reaction conditions can be complex.

Mandatory Visualizations

experimental_workflow_hofmann start Start: Pyridine-3,5-dicarboxamide step1 Dissolve in aq. NaOH Cool to 0°C start->step1 step2 Slowly add cold NaOBr solution step1->step2 step3 Stir at RT for 1h step2->step3 step4 Heat to 75°C for 6h step3->step4 step5 Cool and wash with Et2O step4->step5 step6 Continuous extraction with Ethyl Acetate step5->step6 end End: this compound step6->end

Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.

troubleshooting_low_yield issue Low Reaction Yield check1 Check Purity of Starting Materials issue->check1 check2 Review Reaction Conditions issue->check2 check3 Evaluate Catalyst Activity (if applicable) issue->check3 check4 Optimize Purification Method issue->check4 action1 Purify starting materials check1->action1 Impurities detected action2 Adjust Temperature, Time, or Concentration check2->action2 Suboptimal parameters action3 Use fresh catalyst, Increase loading check3->action3 Catalyst deactivation suspected action4 Modify extraction or chromatography conditions check4->action4 Product loss during workup

Caption: Logical workflow for troubleshooting low reaction yields in this compound synthesis.

References

Technical Support Center: Synthesis of 3,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3,5-diaminopyridine. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and side reactions during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3,5-diaminopyridine, with a focus on identifying and mitigating side reactions.

Issue 1: Low Yield and Incomplete Reaction in the Reduction of 3,5-Dinitropyridine

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material (3,5-dinitropyridine) and/or a partially reduced intermediate (3-amino-5-nitropyridine).

  • The isolated yield of 3,5-diaminopyridine is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst (Catalytic Hydrogenation) - Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂).- Ensure the catalyst has not been exposed to air or moisture for extended periods.- Handle the catalyst under an inert atmosphere.
Insufficient Hydrogen Pressure - Ensure the hydrogenation apparatus is properly sealed and maintaining the target pressure.- Increase the hydrogen pressure within safe limits of the equipment.
Inadequate Reaction Time or Temperature - Monitor the reaction progress closely by TLC or LC-MS.- Extend the reaction time if starting material is still present.- A moderate increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions.
Catalyst Poisoning - Ensure the starting material and solvent are free from impurities, especially sulfur-containing compounds, which can poison the catalyst.- Purify the 3,5-dinitropyridine starting material if necessary.
Insufficient Reducing Agent (Chemical Reduction) - Use a sufficient excess of the reducing agent (e.g., iron powder, tin(II) chloride).- Ensure the reducing agent is of high purity and activity.

Issue 2: Formation of Side Products in the Buchwald-Hartwig Amination of 3,5-Dihalopyridine

Symptoms:

  • NMR or GC-MS analysis of the crude product shows the presence of 3-amino-5-halopyridine (mono-amination product) and/or pyridine (hydrodehalogenation product) in addition to the desired 3,5-diaminopyridine.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature may favor the desired bis-amination over side reactions.[1] - Reaction Time: Extended reaction times can sometimes lead to decomposition or side product formation. Monitor the reaction to determine the optimal endpoint. - Microwave Irradiation: Consider using microwave heating, which has been shown to improve yields of aminated pyridines and reduce reaction times and byproducts.[1]
Incorrect Stoichiometry - Use a sufficient excess of the ammonia equivalent or amine source to drive the reaction towards bis-amination.
Ligand and Catalyst Choice - The choice of phosphine ligand is crucial. For amination of aryl halides, bulky, electron-rich ligands such as BINAP or Josiphos are often effective.[2][3][4] - Screen different palladium precursors and ligands to find the optimal combination for your specific substrate and amine source.
Base Selection - The strength and nature of the base (e.g., NaOtBu, K₂CO₃) can influence the reaction outcome. A stronger base is generally required, but its compatibility with other functional groups should be considered.
Presence of Water or Oxygen - The Buchwald-Hartwig amination is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,5-diaminopyridine?

A1: The two most prevalent methods for synthesizing 3,5-diaminopyridine are the reduction of 3,5-dinitropyridine and the palladium-catalyzed Buchwald-Hartwig amination of a 3,5-dihalopyridine.

Q2: I am observing a dark-colored crude product after the reduction of 3,5-dinitropyridine. How can I purify it?

A2: The dark color is likely due to high molecular weight byproducts or residual catalyst. The most effective purification method is typically recrystallization. A common procedure involves dissolving the crude product in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture), treating with activated carbon to adsorb colored impurities, filtering the hot solution, and allowing it to cool slowly to form crystals of the purified product.[5]

Q3: In the Buchwald-Hartwig amination, how can I minimize the formation of the mono-aminated byproduct?

A3: To favor the formation of the desired 3,5-diaminopyridine, you can increase the molar excess of the amine source. Optimizing the reaction temperature and time is also crucial, as prolonged heating can sometimes lead to decomposition or other side reactions. The choice of catalyst and ligand system can also significantly impact the selectivity of the reaction.

Q4: Can I use aqueous ammonia for the Buchwald-Hartwig amination?

A4: While challenging, recent advancements have shown that palladium-catalyzed amination of aryl halides can be performed with aqueous ammonia and a hydroxide base, offering a more environmentally friendly option.[6] However, this may require specific ligands and reaction conditions to achieve high selectivity for the primary amine.

Data Presentation

Table 1: Comparison of Synthetic Routes for Aminated Pyridines

Synthetic RouteStarting MaterialKey ReagentsTypical Yield RangeCommon Side ProductsReference
Reduction of Dinitro-compound 3,5-DinitropyridineH₂, Pd/C or PtO₂; or Fe, HCl60-95%3-Amino-5-nitropyridine (incomplete reduction)Adapted from[5],[7]
Buchwald-Hartwig Amination 3,5-DibromopyridineAmmonia equivalent, Pd₂(dba)₃, BINAP, NaOtBu40-75%3-Amino-5-bromopyridine (mono-amination), Pyridine (hydrodehalogenation)Adapted from[4],[1]
Microwave-Assisted Amination 3,5-DibromopyridineAmine, NMP/Toluene55-77%Minimized byproducts with optimized conditions[1]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diaminopyridine by Catalytic Hydrogenation of 3,5-Dinitropyridine

This protocol is a general guideline and may require optimization based on available equipment and reagents.

Materials:

  • 3,5-Dinitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 3,5-dinitropyridine in a minimal amount of ethanol or methanol.

  • Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3,5-diaminopyridine.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of 3,5-Diaminopyridine via Buchwald-Hartwig Amination of 3,5-Dibromopyridine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination and may require optimization.

Materials:

  • 3,5-Dibromopyridine

  • Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromopyridine, the ammonia equivalent, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_amination Buchwald-Hartwig Amination Pathway 3,5-Dinitropyridine 3,5-Dinitropyridine 3-Amino-5-nitropyridine 3-Amino-5-nitropyridine 3,5-Dinitropyridine->3-Amino-5-nitropyridine Partial Reduction (Side Reaction) 3,5-Diaminopyridine_R 3,5-Diaminopyridine 3,5-Dinitropyridine->3,5-Diaminopyridine_R Direct Reduction (Desired) 3-Amino-5-nitropyridine->3,5-Diaminopyridine_R Full Reduction 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine 3,5-Dibromopyridine->3-Amino-5-bromopyridine Mono-amination (Side Reaction) 3,5-Diaminopyridine_A 3,5-Diaminopyridine 3,5-Dibromopyridine->3,5-Diaminopyridine_A Bis-amination (Desired) Pyridine Pyridine 3,5-Dibromopyridine->Pyridine Hydrodehalogenation (Side Reaction) 3-Amino-5-bromopyridine->3,5-Diaminopyridine_A Second Amination

Caption: Synthetic pathways to 3,5-diaminopyridine and common side reactions.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze identify Identify Problem {Incomplete Reaction | Side Product Formation} analyze->identify incomplete Incomplete Reaction Troubleshooting identify->incomplete Incomplete side_products Side Product Formation Troubleshooting identify->side_products Side Products optimize Optimize Reaction Conditions (Temp, Time, Reagents) incomplete->optimize side_products->optimize purify Purify Product (Recrystallization, Chromatography) optimize->purify end Pure 3,5-Diaminopyridine purify->end

Caption: A general workflow for troubleshooting issues in the synthesis of 3,5-diaminopyridine.

References

Technical Support Center: Polymerization of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of pyridine-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound? A1: The most prevalent method for polymerizing aromatic diamines, including this compound, is chemical oxidative polymerization.[1] This technique typically involves using a strong oxidizing agent, such as ammonium persulfate (APS) or potassium persulfate, in an acidic medium to induce the formation of polymer chains.[1][2]

Q2: Why is my resulting polymer poorly soluble in common organic solvents? A2: Polymers derived from aromatic diamines often exhibit poor solubility due to strong intermolecular forces, chain rigidity, and potential crosslinking.[3] The resulting polymers are often dark, poorly soluble powders.[3] The choice of solvent, reaction temperature, and oxidant-to-monomer ratio can significantly influence the final polymer's solubility.

Q3: What are the expected properties of poly(this compound)? A3: Poly(this compound) is expected to be a conductive or semi-conductive polymer with good thermal stability.[1][4] Like other polymers from aromatic diamines, it may possess redox activity, electroactivity, and the ability to adsorb metal ions.[1] Its properties can be tuned by controlling synthesis conditions.[5]

Q4: Can this polymer be synthesized via other methods? A4: Besides chemical oxidation, electrochemical polymerization is another widely used method for synthesizing conducting polymers from monomer precursors.[6][7] This technique allows for the direct deposition of a polymer film onto an electrode surface and offers excellent control over film thickness and morphology.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidative polymerization of this compound.

Problem: Low or No Polymer Yield

Q: I followed the protocol, but my polymer yield is extremely low, or no precipitate formed. What could be the cause?

A: This issue can stem from several factors related to reagent quality, reaction conditions, or procedural errors.

Potential Causes & Suggested Solutions:

  • Inactive Oxidant: The oxidizing agent (e.g., ammonium persulfate) may have degraded due to age or improper storage.

    • Solution: Use a freshly opened bottle of the oxidant or test the activity of the existing stock. Store oxidants in a cool, dry place.

  • Incorrect Monomer:Oxidant Ratio: The stoichiometry between the monomer and the oxidant is critical. An insufficient amount of oxidant will lead to incomplete polymerization.

    • Solution: Carefully recalculate and re-weigh the reagents. It is common to use a monomer-to-oxidant molar ratio between 1:1 and 1:1.5.

  • Improper pH/Acid Concentration: The polymerization of aromatic amines is highly dependent on the acidity of the medium.

    • Solution: Ensure the correct concentration of the acid (e.g., HCl, H₂SO₄) is used. Measure the pH of the monomer solution before adding the oxidant to confirm it is within the optimal range (typically pH < 2).

  • Monomer Impurity: The this compound monomer may contain impurities that inhibit the polymerization reaction.

    • Solution: Check the purity of the monomer by techniques like NMR or melting point analysis. If necessary, purify the monomer by recrystallization or sublimation.

  • Reaction Temperature Too High/Low: Oxidative polymerization is often temperature-sensitive.[5]

    • Solution: Most oxidative polymerizations of aromatic amines are initiated at low temperatures (0-5 °C) and then allowed to proceed at room temperature. Ensure your reaction is properly cooled during the oxidant addition.

Troubleshooting Workflow: Low Polymer Yield

G Troubleshooting Flowchart: Low Polymer Yield start Low or No Polymer Yield check_oxidant Is the oxidant fresh and stored correctly? start->check_oxidant check_ratio Was the monomer:oxidant ratio calculated correctly? check_oxidant->check_ratio Yes sol_oxidant Use fresh oxidant. check_oxidant->sol_oxidant No check_ph Is the reaction medium sufficiently acidic (pH < 2)? check_ratio->check_ph Yes sol_ratio Recalculate and re-weigh monomer and oxidant. check_ratio->sol_ratio No check_monomer Is the monomer pure? check_ph->check_monomer Yes sol_ph Adjust acid concentration and verify pH. check_ph->sol_ph No sol_monomer Purify monomer via recrystallization or sublimation. check_monomer->sol_monomer No

References

preventing degradation of pyridine-3,5-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of pyridine-3,5-diamine to prevent its degradation. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.[3][4][5] For extended storage, maintaining an inert atmosphere by purging the container with argon or nitrogen is advisable.[6]

Q2: My this compound has changed color (e.g., darkened). What could be the cause?

A2: A change in color, such as darkening, is a common indicator of degradation. This is often due to oxidation, which can occur upon exposure to air. It may also be caused by exposure to light or elevated temperatures. It is crucial to store the compound protected from light and at a controlled, cool temperature.[1][4]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for aromatic diamines like this compound include oxidation, reaction with atmospheric carbon dioxide to form carbamates, and hydrolysis due to moisture.[5][6] Exposure to light can also lead to photolytic degradation.[6] While microbial degradation is a known pathway for pyridine in the environment, it is less of a concern for pure, stored compounds.[7][8]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for routine quality control and quantifying impurities.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and by-products.[9] For absolute purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method.[9][10]

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes, proper personal protective equipment (PPE), including gloves (nitrile gloves are recommended), goggles, and a lab coat, should always be worn.[2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[1][2][3] It's also important to avoid sources of ignition as pyridine compounds can be flammable.[1][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorption, or photolytic degradation.Discard the reagent if severely discolored. If clumping is observed, it may be due to moisture; consider drying a small sample under vacuum and re-analyzing for purity. Ensure future storage is in a tightly sealed container, in the dark, and under an inert atmosphere.[5][6]
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interfering impurities.Assess the purity of the this compound using a recommended analytical method (see Experimental Protocols). If impurities are detected, purify the material (e.g., by recrystallization) or obtain a new batch.
Low reaction yield The diamine may have reacted with atmospheric CO2, reducing the amount of free amine available for the reaction.Before use, consider pulling a high vacuum on the sample to remove any adsorbed gases. For sensitive reactions, use freshly opened material or a sample that has been rigorously stored under an inert atmosphere.

Storage Condition Summary

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)[6] or below 30°C[5]To minimize thermal degradation and slow down potential decomposition reactions.[6]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation and reaction with atmospheric carbon dioxide.[6]
Light Protection from light (e.g., amber vials)To prevent potential photolytic degradation.[6]
Moisture Tightly sealed containers in a desiccated environmentTo minimize hydrolysis.[5][6]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies for similar aromatic amines and is intended as a starting point.[9][10]

  • Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase initial composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general procedures for analyzing pyridine derivatives.[9]

  • Objective: To identify and quantify volatile impurities in the this compound sample.

  • Instrument: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Visual Guides

cluster_storage Storage Conditions cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation Exposure to: Air (Oxygen) Air (Oxygen) Degradation->Air (Oxygen) Oxidation Moisture (H2O) Moisture (H2O) Degradation->Moisture (H2O) Hydrolysis Light (UV) Light (UV) Degradation->Light (UV) Photolysis Heat Heat Degradation->Heat Thermal Decomposition Carbon Dioxide (CO2) Carbon Dioxide (CO2) Degradation->Carbon Dioxide (CO2) Carbamate Formation

Caption: Potential degradation pathways for this compound.

cluster_workflow Purity Assessment Workflow start Obtain this compound Sample prep Prepare Sample for Analysis (Dissolve in appropriate solvent) start->prep hplc HPLC Analysis (Quantitative Purity) prep->hplc gcms GC-MS Analysis (Volatile Impurities) prep->gcms decision Purity Meets Specification? hplc->decision gcms->decision proceed Proceed with Experiment decision->proceed Yes stop Purify or Discard Sample decision->stop No

Caption: Experimental workflow for purity assessment.

cluster_troubleshooting Troubleshooting Storage Issues start Is your this compound showing signs of degradation (e.g., color change)? check_storage Review Storage Conditions start->check_storage Yes good_storage Storage conditions appear correct. Consider reagent age or lot variation. start->good_storage No is_cool Stored in a cool place (2-8°C)? check_storage->is_cool is_dark Protected from light? is_cool->is_dark Yes remediate Correct Storage Conditions: - Refrigerate - Use amber vial - Ensure tight seal - Purge with N2/Ar is_cool->remediate No is_sealed Container tightly sealed? is_dark->is_sealed Yes is_dark->remediate No is_inert Stored under inert gas? is_sealed->is_inert Yes is_sealed->remediate No is_inert->remediate No retest Re-test purity after a period of proper storage is_inert->retest Yes remediate->retest

Caption: Decision tree for troubleshooting storage issues.

References

Technical Support Center: Scaling Up Pyridine-3,5-Diamine Production in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale production and scale-up of pyridine-3,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis protocols, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound in a laboratory setting?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 3,5-dinitropyridine: This is a widely used method that involves the reduction of the nitro groups of a 3,5-dinitropyridine precursor to amines. Catalytic hydrogenation is a common and efficient way to achieve this transformation.

  • Amination of 3,5-dihalopyridines: This route involves the cross-coupling of a 3,5-dihalopyridine (e.g., 3,5-dibromopyridine) with an amine source, often using a palladium-catalyzed reaction such as the Buchwald-Hartwig amination.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges in scaling up production include:

  • Reaction Control: Exothermic reactions, particularly during nitration to prepare the precursor or during the reduction of the dinitro compound, can be difficult to manage on a larger scale.

  • Purification: The removal of catalysts, byproducts, and starting materials can become more complex at a larger scale. The basic nature of the diamine can also lead to issues like tailing during column chromatography.

  • Safety: Handling of hazardous reagents such as pyrophoric catalysts (e.g., Raney Nickel, wet Pd/C) and high-pressure hydrogen gas requires stringent safety protocols, especially at larger quantities.

  • Yield Optimization: Maintaining high yields during scale-up can be challenging due to changes in surface area-to-volume ratios and heat transfer.

Q3: What are the key safety precautions to consider during the synthesis of this compound, particularly via catalytic hydrogenation?

A3: Safety is paramount. Key precautions include:

  • Handling of Pyrophoric Catalysts: Catalysts like Palladium on carbon (Pd/C) can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They should always be handled in a wet state and in an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Pressure Reactions: If using a pressure reactor for hydrogenation, ensure it is properly rated for the intended pressure and temperature and that all safety features are operational.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q: My catalytic hydrogenation of 3,5-dinitropyridine is sluggish or incomplete. What could be the cause?

A: Several factors can contribute to an incomplete or slow hydrogenation reaction:

  • Catalyst Inactivity: The catalyst may be old, poisoned, or used in an insufficient amount. Ensure you are using a fresh, active catalyst and consider increasing the catalyst loading.

  • Hydrogen Pressure: The hydrogen pressure may be too low. While some reductions proceed at atmospheric pressure, others may require higher pressures to proceed efficiently.

  • Solvent Choice: The solvent may not be optimal for the reaction. Protic solvents like ethanol or methanol are often effective for nitro group reductions.

  • Presence of Impurities: Impurities in the starting material or solvent can act as catalyst poisons. Ensure the purity of your reagents.

Q: I am observing the formation of byproducts during my synthesis. How can I identify and minimize them?

A: Byproduct formation is a common issue.

  • Identification: Use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify the structure of the byproducts.

  • Minimization:

    • Incomplete reduction: If you observe mono-amino nitro-pyridine intermediates, this indicates incomplete reduction. To address this, you can try increasing the reaction time, hydrogen pressure, or catalyst loading.

    • Side reactions from starting materials: Impurities in the starting 3,5-dinitropyridine can lead to corresponding side products. Purify the starting material before the reduction step.

    • Over-reduction: In some cases, the pyridine ring itself can be reduced. Using milder reaction conditions (lower temperature and pressure) or a more selective catalyst can help to avoid this.

Q: The purification of my this compound is proving difficult. What strategies can I employ?

A: The basicity of this compound can make purification challenging.

  • Column Chromatography: Tailing is a common problem on silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.

  • Acid-Base Extraction: You can exploit the basicity of the diamine. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl) to extract the protonated diamine into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Data Presentation

The following tables summarize quantitative data for reactions relevant to the synthesis of this compound.

Table 1: Catalytic Hydrogenation of Nitroarenes - A Comparative Overview

Starting MaterialCatalystSolventPressure (atm)Temperature (°C)Yield (%)Reference
3-Nitropyridin-4-amine10% Pd/CMethanol/THF11097[1]
2-Chloro-3,5-dinitropyridine10% Pd/CNot specifiedH₂ (gas)Room Temp.Not specified[citation needed]
2,4-DinitrotoluenePd/NiFe₂O₄Not specified206099[2]
Various NitroarenesPd-Cu/γ-Al₂O₃EthanolNot specified3090-98.7[3]

Table 2: Buchwald-Hartwig Amination of Bromopyridines - Example Conditions and Yields

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene8060[4]
3,5-DibromopyridinePyrrolidineNone (Microwave)NoneNoneNMP/Toluene18055[5]
3,5-DibromopyridineDiisopropylamineNoneNonet-BuONa/NaNH₂Not specifiedNot specified30[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 3,5-Dinitropyridine

This protocol is based on the general procedure for the reduction of dinitropyridines.

Materials:

  • 3,5-Dinitropyridine

  • 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Ethanol or Methanol

  • Hydrogen gas source

  • Parr hydrogenator or similar pressure vessel

  • Celite®

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 3,5-dinitropyridine (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under a stream of nitrogen or argon. Safety Note: Wet Pd/C is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed. The reaction time will vary depending on the scale, catalyst loading, temperature, and pressure.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Safety Note: The filter cake containing the catalyst should be kept wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel (using an eluent containing a small amount of triethylamine, e.g., Dichloromethane:Methanol:Triethylamine 90:9:1) or by crystallization.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination of 3,5-Dibromopyridine

This protocol is a general representation of a Buchwald-Hartwig amination and would require optimization for this specific substrate.

Materials:

  • 3,5-Dibromopyridine

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOBuᵗ)

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the 3,5-dibromopyridine and the ammonia source to the flask, followed by the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Visualizations

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst side_reactions Side Reactions Observed? start->side_reactions purification_issue Difficulty in Purification start->purification_issue purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal replace_catalyst Use Fresh/Different Catalyst check_catalyst->replace_catalyst Inactive success Successful Synthesis optimize_conditions->success purify_reagents->success replace_catalyst->success identify_byproducts Identify Byproducts (TLC, HPLC, MS, NMR) side_reactions->identify_byproducts Yes side_reactions->success No adjust_for_byproducts Adjust Conditions to Minimize Byproducts identify_byproducts->adjust_for_byproducts adjust_for_byproducts->success chromatography Optimize Chromatography (e.g., add base to eluent) purification_issue->chromatography extraction Utilize Acid-Base Extraction purification_issue->extraction crystallization Attempt Crystallization purification_issue->crystallization chromatography->success extraction->success crystallization->success

Caption: A flowchart for systematically troubleshooting this compound synthesis.

ExperimentalWorkflow start Start: 3,5-Dinitropyridine dissolve Dissolve in Ethanol/Methanol start->dissolve add_catalyst Add 10% Pd/C (inert atmosphere) dissolve->add_catalyst hydrogenation Hydrogenate (H2 pressure, stir) add_catalyst->hydrogenation monitor Monitor Reaction (TLC/HPLC) hydrogenation->monitor monitor->hydrogenation Incomplete workup Reaction Complete: Vent H2, Purge N2 monitor->workup Complete filter Filter through Celite® to remove catalyst workup->filter concentrate Concentrate Filtrate filter->concentrate crude_product Crude this compound concentrate->crude_product purify Purify (Chromatography/Crystallization) crude_product->purify final_product Pure this compound purify->final_product

References

Technical Support Center: Characterization of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyridine-3,5-diamine.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is changing color over time. What is happening and how can I prevent it?

A1: this compound, like many aromatic amines, is susceptible to oxidation, which can lead to a change in color (often turning darker). This can be accelerated by exposure to air, light, and certain impurities. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q2: I am observing significant peak tailing in the HPLC analysis of my this compound sample. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like this compound in reverse-phase HPLC is a common issue. It is often caused by strong interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can protonate the silanol groups, reducing their interaction with the protonated analyte.

  • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Selection: Employing a column with end-capping or a polar-embedded stationary phase can minimize silanol interactions.

  • Lower Analyte Concentration: High sample loads can saturate the active sites on the column, leading to tailing. Try injecting a more dilute sample.

Q3: My NMR spectrum of this compound shows broad signals. What could be the reason?

A3: Signal broadening in the NMR spectrum of aminopyridines can arise from several factors:

  • Presence of Rotamers: Restricted rotation around the C-NH2 bond can lead to the presence of different conformers (rotamers) that are in slow exchange on the NMR timescale, resulting in broadened peaks.[1]

  • Hygroscopic Nature: this compound can absorb moisture from the atmosphere. The presence of water can lead to proton exchange with the amine protons, causing broadening of the N-H signals and potentially affecting the aromatic proton signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean.

Troubleshooting Steps:

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help determine if the broadening is due to dynamic exchange processes like rotamers. At higher temperatures, the exchange may become fast enough to observe sharp, averaged signals.

  • Drying the Sample: Ensure your sample is thoroughly dried before analysis. Using a deuterated solvent from a fresh, sealed ampule is recommended.

  • Use of a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA to the NMR tube can sometimes help sharpen the signals.

Q4: I am having difficulty obtaining a clear molecular ion peak in the mass spectrum of this compound. Why is this and what can I do?

A4: The molecular ion of primary amines can sometimes be weak or absent in electron ionization mass spectrometry (EI-MS) due to facile fragmentation. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical (M-1) or HCN.

Troubleshooting Steps:

  • Soft Ionization Techniques: Employing softer ionization methods such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can help to generate a more prominent protonated molecule peak ([M+H]+).

  • Derivatization: Acylating the amine groups can produce a more stable derivative with a clearer molecular ion peak.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor peak shape, inconsistent retention times, and co-eluting impurities.

dot```dot graph HPLC_Troubleshooting { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Start: Poor HPLC\nCharacterization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakTailing [label="Observe Peak Tailing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Lower Mobile Phase pH\n(e.g., pH 2-3 with TFA/Formic Acid)"]; AddModifier [label="Add Mobile Phase Modifier\n(e.g., 0.1% Triethylamine)"]; ChangeColumn [label="Use End-capped or\nPolar-Embedded Column"]; InconsistentRT [label="Inconsistent Retention Times?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Ensure Mobile Phase\nProperly Mixed and Degassed"]; ThermoColumn [label="Thermostat the Column"]; Coelution [label="Co-eluting Impurities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyGradient [label="Adjust Gradient Profile\n(Slower Gradient)"]; ChangeSelectivity [label="Try a Different Stationary Phase\n(e.g., Phenyl-Hexyl)"]; GoodPeak [label="Achieve Good\nPeak Shape & Resolution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PeakTailing; PeakTailing -> AdjustpH [label="Yes"]; AdjustpH -> AddModifier; AddModifier -> ChangeColumn; ChangeColumn -> InconsistentRT; PeakTailing -> InconsistentRT [label="No"]; InconsistentRT -> CheckSolvent [label="Yes"]; CheckSolvent -> ThermoColumn; ThermoColumn -> Coelution; InconsistentRT -> Coelution [label="No"]; Coelution -> ModifyGradient [label="Yes"]; ModifyGradient -> ChangeSelectivity; ChangeSelectivity -> GoodPeak; Coelution -> GoodPeak [label="No"]; }

Caption: Troubleshooting guide for NMR analysis.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (CD3OD)
Concentration 5-10 mg/mL
Temperature Room Temperature (or variable for dynamic studies)
Experiments 1H, 13C, COSY, HSQC, HMBC
Reference Tetramethylsilane (TMS) at 0.00 ppm
Protocol 3: Mass Spectrometry (MS)
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Infusion Solvent 50:50 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 5-10 µL/min (for direct infusion)
Capillary Voltage 3-4 kV
Fragmentor Voltage Varies; optimize for desired fragmentation

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

Property Value
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
CAS Number 4318-78-9
Predicted pKa (most basic) ~6.0 (for the pyridine nitrogen)
Solubility Soluble in polar solvents like water, methanol, and ethanol. [2]

Potential Impurities and Degradants

Knowledge of potential impurities is crucial for accurate characterization.

Impurities Pyridine35Diamine This compound StartingMaterials Unreacted Starting Materials (e.g., dinitropyridine) Pyridine35Diamine->StartingMaterials From Synthesis Isomers Positional Isomers (e.g., 2,5-diaminopyridine) Pyridine35Diamine->Isomers From Synthesis OxidationProducts Oxidation Products Pyridine35Diamine->OxidationProducts Upon Storage/Handling N_Oxide Pyridine-N-oxide derivative OxidationProducts->N_Oxide Nitro_Derivative Nitro-substituted pyridine OxidationProducts->Nitro_Derivative

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyridine-3,5-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic routes to Pyridine-3,5-diamine, a key building block in pharmaceutical development, providing detailed experimental data and protocols to inform methodological selection.

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate synthetic route is paramount to ensure high yield, purity, and cost-effectiveness. This guide provides a detailed comparison of two prevalent methods for the synthesis of this compound: the reduction of 3,5-dinitropyridine and the palladium-catalyzed amination of 3,5-dihalopyridines.

Method 1: Reduction of 3,5-Dinitropyridine

This classical and widely utilized method involves a two-step process: the nitration of a pyridine derivative to yield 3,5-dinitropyridine, followed by the reduction of the nitro groups to amines.

Synthesis of 3,5-Dinitropyridine Precursor

A common precursor for this method is 2-chloro-3,5-dinitropyridine. The synthesis of 3,5-dinitropyridine can be achieved from this precursor, although the direct nitration of pyridine to the 3,5-dinitro derivative is challenging due to the deactivating effect of the pyridine ring and the first nitro group.

Reduction of 3,5-Dinitropyridine

The reduction of the dinitro compound is typically achieved through catalytic hydrogenation.

Experimental Protocol:

A solution of 3,5-dinitropyridine (1.0 g, 5.9 mmol) in ethanol (50 mL) is placed in a high-pressure autoclave. Palladium on carbon (10% Pd/C, 0.1 g) is added as a catalyst. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield this compound.

Method 2: Palladium-Catalyzed Amination of 3,5-Dihalopyridine

A more modern approach utilizes the Buchwald-Hartwig amination reaction, a powerful tool for the formation of carbon-nitrogen bonds.[1] This method allows for the direct amination of a dihalogenated pyridine, such as 3,5-dibromopyridine, to furnish the desired diamine.

Experimental Protocol:

To a dried Schlenk tube is added 3,5-dibromopyridine (1.0 g, 4.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.04 g, 0.042 mmol), and a suitable phosphine ligand, for example, Xantphos (0.073 g, 0.126 mmol). The tube is evacuated and backfilled with argon. A solution of an amine source, such as benzophenone imine (1.68 g, 9.24 mmol) and sodium tert-butoxide (1.0 g, 10.5 mmol) in toluene (20 mL) is then added. The reaction mixture is heated to 100 °C for 12-24 hours, with the progress monitored by GC-MS. After cooling to room temperature, the reaction mixture is subjected to an acidic workup to hydrolyze the imine, followed by extraction and purification by column chromatography to yield this compound. It is important to note that the reactivity of the pyridine can be reduced after the first amination, which may prevent the formation of the bis-aminated product under certain conditions.[2]

Performance Comparison

ParameterMethod 1: Reduction of 3,5-DinitropyridineMethod 2: Pd-Catalyzed Amination
Starting Material 3,5-Dinitropyridine3,5-Dihalopyridine (e.g., 3,5-Dibromopyridine)
Key Reagents H₂, Pd/CPalladium catalyst, phosphine ligand, base, amine source
Reaction Temperature Room Temperature100 °C
Reaction Time 4 - 6 hours12 - 24 hours
Overall Yield ~85-95%~70-85%
Purity High, often requires minimal purificationGood, requires chromatographic purification
Advantages High yield, clean reaction, readily available catalystGood functional group tolerance, direct amination
Disadvantages Requires handling of potentially explosive dinitro compounds, high-pressure equipmentExpensive catalyst and ligands, longer reaction times

Logical Workflow for Method Selection

To aid researchers in selecting the most appropriate synthesis method, the following logical workflow can be considered.

G Workflow for Selecting a Synthesis Method for this compound start Start: Need to Synthesize This compound q_scale What is the desired scale of the synthesis? start->q_scale q_equipment Is high-pressure hydrogenation equipment available? q_scale->q_equipment Large Scale q_functional_groups Does the substrate have sensitive functional groups? q_scale->q_functional_groups Small to Medium Scale q_cost Is catalyst cost a major constraint? q_equipment->q_cost No method1 Method 1: Reduction of 3,5-Dinitropyridine q_equipment->method1 Yes q_cost->method1 Yes method2 Method 2: Pd-Catalyzed Amination q_cost->method2 No q_functional_groups->q_equipment No q_functional_groups->method2 Yes end End: Synthesis Method Selected method1->end High yield, pure product method2->end Good for complex molecules

Caption: A decision-making flowchart for selecting a this compound synthesis method.

Conclusion

Both the reduction of 3,5-dinitropyridine and the palladium-catalyzed amination of 3,5-dihalopyridines offer viable pathways to this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and the presence of other functional groups in the molecule. For large-scale production where cost and efficiency are paramount, the reduction of 3,5-dinitropyridine is often preferred. Conversely, for the synthesis of complex molecules with sensitive functional groups, the milder conditions and broader substrate scope of the Buchwald-Hartwig amination may be more advantageous.

References

Navigating the Spectral Landscape: A Comparative Guide to Pyridine-3,5-diamine NMR Data Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of the NMR spectral data for pyridine-3,5-diamine against relevant alternatives, offering a framework for data validation and interpretation.

This publication aims to facilitate the validation of NMR data for this compound by presenting a detailed comparison with predicted values and the experimental data of structurally related aromatic amines. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted spectral data as a primary reference. This is juxtaposed with experimental data from other diaminopyridine isomers and aniline to provide a robust contextual analysis for researchers.

Comparative Analysis of NMR Spectral Data

To aid in the validation of experimentally acquired or computationally predicted NMR spectra of this compound, the following tables summarize its predicted ¹H and ¹³C NMR chemical shifts alongside experimental data for 2,6-diaminopyridine, 3,4-diaminopyridine, and aniline. These alternatives were selected based on their structural similarities, offering valuable reference points for chemical shift assignments and the interpretation of substituent effects on the pyridine and benzene rings.

Table 1: ¹H NMR Spectral Data Comparison (Chemical Shift δ in ppm)

CompoundH2/H6H4Other ProtonsNH₂Solvent
This compound (Predicted) 7.56.7-4.5CDCl₃
2,6-Diaminopyridine (Experimental)-6.2H3/H5: 5.84.3DMSO-d₆
3,4-Diaminopyridine (Experimental)H2: 7.4, H6: 6.5-H5: 7.15.8, 4.7DMSO-d₆
Aniline (Experimental)H2/H6: 7.18H4: 6.86H3/H5: 7.273.8CDCl₃

Note: Predicted data for this compound was obtained from online NMR prediction tools. Experimental data for other compounds are sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shift δ in ppm)

CompoundC2/C6C3/C5C4Solvent
This compound (Predicted) 138.0145.0115.0CDCl₃
2,6-Diaminopyridine (Experimental)159.095.0138.0DMSO-d₆
3,4-Diaminopyridine (Experimental)C2: 149.0, C6: 120.0C3: 140.0, C5: 110.0135.0DMSO-d₆
Aniline (Experimental)C2/C6: 115.1C3/C5: 129.2C4: 118.6CDCl₃

Note: Predicted data for this compound was obtained from online NMR prediction tools. Experimental data for other compounds are sourced from publicly available spectral databases.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound or similar aromatic amines, the following protocol outlines a standardized procedure.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the high-purity solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be reported with the data.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

3. NMR Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain a pure absorption spectrum.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Workflow for NMR Spectral Data Validation

The following diagram illustrates a logical workflow for the validation of NMR spectral data, from initial sample preparation to the final comparison and confirmation of the molecular structure.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Validation Sample High-Purity Sample Solvent Deuterated Solvent + TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire_1H Acquire ¹H Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spectrometer->Acquire_13C Process_1H Process ¹H Data Acquire_1H->Process_1H Process_13C Process ¹³C Data Acquire_13C->Process_13C Assign_Signals Assign Signals Process_1H->Assign_Signals Process_13C->Assign_Signals Compare_Data Compare with Predicted/Reference Data Assign_Signals->Compare_Data Structure_Confirmation Structure Confirmation Compare_Data->Structure_Confirmation

Caption: Workflow for the validation of NMR spectral data.

By following the provided data, protocols, and workflow, researchers can confidently approach the validation of NMR spectral data for this compound and related compounds, ensuring the accuracy and reliability of their structural characterizations.

A Comparative Guide to Assessing the Purity of Synthesized Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of pyridine-3,5-diamine, a key building block in various chemical syntheses. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and comparative data. Additionally, we will discuss common impurities and compare the analytical behavior of this compound with its structural isomers, the phenylenediamines.

Alternatives at a Glance: Phenylenediamine Isomers

When considering alternatives or comparative standards for this compound, the isomers of phenylenediamine (o-, m-, and p-phenylenediamine) are valuable references due to their structural similarity as aromatic diamines. These compounds can be used to challenge the selectivity of analytical methods and to understand the chromatographic and spectroscopic behavior of this class of compounds.

Performance Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Quantitative analysis of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination and structural confirmation.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile solvent; derivatization may be required for polar analytes.Dissolution in a deuterated solvent with a certified internal standard.
Limit of Detection (LOD) ng/mL to µg/mL range.pg/mL to ng/mL range.mg/mL range.
Precision (RSD) < 2%< 5%< 1%
Accuracy High, dependent on the reference standard.High, dependent on the reference standard.Very high, as it is a primary ratio method.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient Program: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in synthesized this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injection Port Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and peak shape of the diamine.

Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of synthesized this compound using an internal standard.[1]

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[1]

  • Pulse Program: A standard 90° pulse sequence.[1]

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).[1]

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.[1]

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample.[1]

  • Accurately weigh about 5-10 mg of the internal standard.[1]

  • Dissolve both in a precise volume of the deuterated solvent in a vial.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[1]

Common Impurities in this compound Synthesis

The synthesis of this compound, often achieved through the reduction of 3,5-dinitropyridine, can lead to several potential impurities. Understanding these impurities is crucial for developing effective purification and analysis methods.

  • Starting Materials: Unreacted 3,5-dinitropyridine.

  • Intermediates: Partially reduced species such as 3-nitro-5-aminopyridine.

  • Positional Isomers: Other diaminopyridine isomers (e.g., 2,5-diaminopyridine, 2,6-diaminopyridine) if the starting material is not pure.

  • By-products of Reduction: Depending on the reducing agent and conditions, other by-products may form.

  • Degradation Products: Oxidation of the amino groups can lead to the formation of N-oxides or colored impurities.

Visualization of the Purity Assessment Workflow

The following diagram illustrates a general workflow for the comprehensive purity assessment of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision and Final Steps cluster_outcome Outcome Synthesis Synthesis of this compound Initial_Characterization Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Characterization HPLC HPLC Analysis (Quantitative Purity, Non-volatile Impurities) Initial_Characterization->HPLC GCMS GC-MS Analysis (Volatile Impurities, Identification) Initial_Characterization->GCMS qNMR qNMR Analysis (Absolute Purity, Structural Confirmation) Initial_Characterization->qNMR Purity_Check Purity > 98%? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Purification Further Purification Purity_Check->Purification No Final_Product Final Product for Use Purity_Check->Final_Product Yes Purification->Initial_Characterization Re-analysis

Purity Assessment Workflow

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach. HPLC is a robust method for routine purity checks and quantification of non-volatile impurities. GC-MS is invaluable for the identification of volatile and semi-volatile by-products. For the most accurate and absolute determination of purity, qNMR is the method of choice. By employing a combination of these techniques and understanding the potential impurities, researchers can confidently ensure the quality of their synthesized this compound for its intended applications.

References

A Comparative Guide to the Biological Activity of Pyridine-3,5-diamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogues of pyridine-3,5-diamine. While direct experimental data on the biological activity of the parent compound, this compound, is limited in the reviewed literature, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. This document summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

The biological activities of this compound analogues are diverse, with significant findings in antimalarial, antimicrobial, and antiproliferative research. The following tables summarize the quantitative data for representative analogues.

Table 1: Antimalarial Activity of Pyridine Analogues
CompoundTarget/StrainAssay TypeIC50 (nM)Reference
3,5-Diaryl-2-aminopyrazine Analogue (Compound 4)Plasmodium falciparum K1 (multidrug-resistant)In vitro antiplasmodial assay8.4[1]
3,5-Diaryl-2-aminopyrazine Analogue (Compound 4)Plasmodium falciparum NF54 (sensitive)In vitro antiplasmodial assay10[1]
Pyridine-based chalcone APlasmodium falciparum 3D7In vitro antimalarial assay0.48 µg/mL[2]
Pyridine-based chalcone APlasmodium falciparum FCR3In vitro antimalarial assay0.31 µg/mL[2]
Hybrid pyridine substituted pyrazole 1,3,5-triazine (7s258)Plasmodium falciparum 3D7 (chloroquine-sensitive)In vitro antimalarial assay32.74 - 46.80 µM[3]
Hybrid pyridine substituted pyrazole 1,3,5-triazine (7s5)Plasmodium falciparum Dd2 (chloroquine-resistant)In vitro antimalarial assay28.05 - 54.95 µM[3]
Table 2: Antimicrobial Activity of Pyridine Analogues
CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
Pyridine derivative 17dFungus ATCC 9763Antifungal assay8[4]
Imidazo[4,5-b]pyridine derivative 14E. coliAntibacterial assay32 µM[5][6]
N-alkylated pyridine-based organic salt 66S. aureusAntibacterial assay56 ± 0.5% inhibition at 100 µg/mL[7]
N-alkylated pyridine-based organic salt 66E. coliAntibacterial assay55 ± 0.5% inhibition at 100 µg/mL[7]
Table 3: Antiproliferative Activity of Pyridine Analogues
CompoundCell LineAssay TypeIC50 (µM)Reference
Imidazo[4,5-b]pyridine derivative 10Colon carcinoma (SW620)Antiproliferative assay0.4[5][6]
Imidazo[4,5-b]pyridine derivative 14Colon carcinoma (SW620)Antiproliferative assay0.7[5][6]
p-hydroxy substituted imidazo[4,5-b]pyridine 13Various cancer cell linesAntiproliferative assay1.45 - 4.25[8]
N-methyl substituted imidazo[4,5-b]pyridine 19Various cancer cell linesAntiproliferative assay1.45 - 1.90[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimalarial Activity Assays

1. In Vitro IC50 Determination using SYBR Green I [9]

  • Parasite Culture: P. falciparum strains are cultured in RPMI 1640 medium supplemented with AlbuMAX or human serum at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).[10] Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Compound Plating: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the wells to a final parasitemia of 0.5-1% and a final hematocrit of 2%.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: Red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

  • Data Acquisition: Fluorescence is read using a microplate reader, and IC50 values are calculated by plotting the fluorescence intensity against the log of the drug concentration.

2. In Vivo 4-Day Suppressive Test [9]

  • Animal Model: Groups of 5 mice (e.g., Swiss Webster) are used per treatment condition.

  • Infection: On day 0, mice are infected intraperitoneally with 1x10^7 Plasmodium berghei parasitized red blood cells.

  • Treatment: The test compound is administered orally or via another desired route once daily for four consecutive days (day 0 to day 3).

  • Monitoring: On day 4, thin blood smears are prepared from the tail vein of each mouse.

  • Parasitemia Determination: Smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy. The percent suppression of parasitemia is calculated relative to a vehicle-treated control group.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method [11][12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism and broth), negative (broth only), and sterility (broth with compound but no microorganism) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method [11]

  • Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.

  • Well Creation: Sterile wells are punched into the agar.

  • Compound Application: A fixed volume of the test compound solution is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Antiproliferative Activity Assay

MTT Assay [4][13][14][15]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and a known signaling pathway affected by certain pyridine derivatives.

experimental_workflow_antimalarial_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture Parasite Culture (P. falciparum) synchronization Synchronization (Ring Stage) parasite_culture->synchronization plating Plating in 96-well Plate synchronization->plating compound_prep Compound Serial Dilution compound_prep->plating incubation 72h Incubation plating->incubation lysis_staining Lysis & SYBR Green I Staining incubation->lysis_staining readout Fluorescence Reading lysis_staining->readout calculation IC50 Calculation readout->calculation

In Vitro Antimalarial Assay Workflow.

experimental_workflow_antimicrobial_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Wells inoculum_prep->inoculation compound_dilution Compound Serial Dilution in 96-well Plate compound_dilution->inoculation incubation 16-24h Incubation inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Antimicrobial MIC Assay Workflow.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well Plate) compound_treatment Compound Treatment cell_seeding->compound_treatment incubation_treatment Incubation compound_treatment->incubation_treatment mtt_addition MTT Addition incubation_treatment->mtt_addition incubation_mtt 2-4h Incubation mtt_addition->incubation_mtt solubilization Formazan Solubilization incubation_mtt->solubilization absorbance_reading Absorbance Reading (570-590 nm) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

MTT Antiproliferative Assay Workflow.

p21_cdk2_signaling_pathway cluster_pathway Simplified Cell Cycle Regulation Pyridine_Derivative Pyridine Derivative (e.g., FPTHQ) DNA_Damage DNA Damage Pyridine_Derivative->DNA_Damage p21 p21 (CDKN1A) Activation DNA_Damage->p21 CDK2_Cyclin_E CDK2/Cyclin E Complex p21->CDK2_Cyclin_E G1_S_Transition G1/S Phase Transition CDK2_Cyclin_E->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

p21/CDK2 Signaling Pathway.

References

A Comparative Guide to the Thermal Stability of Pyridine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polymers is a critical parameter that dictates their processing conditions and application range. For pyridine-based polymers, which find extensive use in fields ranging from catalysis and drug delivery to advanced materials, understanding their behavior at elevated temperatures is paramount. This guide provides an objective comparison of the thermal stability of common pyridine-based polymers, supported by experimental data from thermogravimetric analysis (TGA).

Quantitative Comparison of Thermal Stability

The thermal stability of polymers is commonly evaluated by thermogravimetric analysis (TGA), which measures the change in mass of a sample as it is heated at a controlled rate. Key parameters obtained from TGA include the onset temperature of decomposition (often reported as the temperature at 5% or 10% weight loss, Td5% and Td10%, respectively), the temperature of maximum rate of decomposition (Tmax), and the percentage of material remaining at high temperatures (char yield).

The following table summarizes the thermal stability data for several representative pyridine-based polymers. It is important to note that direct comparisons should be made with caution, as experimental conditions such as heating rate and atmosphere can influence the results.

Polymer NameStructureTd5% (°C)Td10% (°C)Tmax (°C)Char Yield (%) @ Temp (°C)AtmosphereHeating Rate (°C/min)
Poly(4-vinylpyridine) (P4VP) Vinyl Polymer~380~400~420Not specifiedNitrogen10
Quaternized Poly(4-vinylpyridine) (PVPQ) Vinyl Polymer~300Not specified~365Not specifiedNitrogen10
Poly(2-vinylpyridine) (P2VP) Vinyl PolymerSimilar to P4VPSimilar to P4VPSimilar to P4VPNot specifiedNot specifiedNot specified
Pyridine-containing Phthalonitrile Resin 1 Aromatic Polymer450466Not specified55.3 @ 1000NitrogenNot specified
Pyridine-containing Phthalonitrile Resin 2 Aromatic Polymer454471Not specified57.2 @ 1000NitrogenNot specified
Pyridine-containing Phthalonitrile Resin 3 Aromatic Polymer460477Not specified60.4 @ 1000NitrogenNot specified
Wholly Aromatic Pyridine-containing Polymer Aromatic Polymer~485 (onset)Not specifiedNot specified70-75 @ 800NitrogenNot specified
Pyridine-based Polyimide Aromatic Polymer>476Not specifiedNot specifiedNot specifiedNitrogenNot specified

Observations:

  • Aromatic vs. Vinyl Polymers: Aromatic pyridine-based polymers, such as phthalonitrile resins and polyimides, generally exhibit significantly higher thermal stability than vinyl polymers like poly(4-vinylpyridine) and poly(2-vinylpyridine). This is attributed to the high bond dissociation energies of the aromatic backbone.[1] Wholly aromatic pyridine-containing polymers demonstrate excellent thermal stability with onset decomposition temperatures around 485°C and high char yields of 70-75% at 800°C in a nitrogen atmosphere.[2] Pyridine-containing polyimides also show high thermal stability, with decomposition temperatures at 5% weight loss reported to be over 476°C under nitrogen.[1]

  • Poly(vinylpyridine) Isomers: Poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) exhibit similar overall thermal stability and temperatures of maximum degradation.[3][4] However, their degradation mechanisms differ due to the position of the nitrogen atom in the pyridine ring.[3][4]

  • Effect of Quaternization: Quaternization of the pyridine nitrogen in poly(4-vinylpyridine) leads to a decrease in its thermal stability. The main degradation event for the quaternized polymer occurs between 300 and 400°C, with a maximum degradation rate around 365°C, which is lower than that of the non-quaternized P4VP (400–450°C, with a maximum rate around 420°C).[5]

  • Influence of Curing Agents: The thermal stability of pyridine-containing phthalonitrile resins can be influenced by the curing agent used.[6] For instance, different curing agents resulted in Td5% values ranging from 450°C to 460°C in a nitrogen atmosphere.[6]

Experimental Protocols

A standardized protocol for thermogravimetric analysis is crucial for obtaining comparable and reproducible data. The following is a typical experimental procedure for evaluating the thermal stability of pyridine-based polymers.

Objective: To determine the thermal stability of a pyridine-based polymer sample by measuring its weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer (TGA)

Materials:

  • Polymer sample (5-10 mg)

  • Inert gas (e.g., high-purity nitrogen)

  • Oxidizing gas (e.g., air)

  • TGA sample pans (e.g., aluminum or platinum)

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A small sample size (typically 5-10 mg) is used to minimize thermal gradients.

  • Instrument Setup:

    • Tare the TGA balance with an empty sample pan.

    • Place the accurately weighed polymer sample into the TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate (e.g., 20-100 mL/min) for a sufficient time to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C or 1000°C). The heating rate can affect the observed decomposition temperatures.[7]

  • Data Acquisition: Record the sample weight as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Td5% and Td10%).

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (Tmax).

    • Determine the char yield as the percentage of residual mass at the final temperature.

Visualizing Experimental and Logical Relationships

To further clarify the experimental process and the factors influencing thermal stability, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Results Start Start Sample_Prep Prepare Polymer Sample (5-10 mg, dry) Start->Sample_Prep Weigh_Sample Weigh Sample in TGA Pan Sample_Prep->Weigh_Sample Load_Sample Load into TGA Furnace Weigh_Sample->Load_Sample Purge Purge with Inert Gas (e.g., Nitrogen) Load_Sample->Purge Heat_Sample Heat at Constant Rate (e.g., 10°C/min) Purge->Heat_Sample Record_Data Record Weight vs. Temperature Heat_Sample->Record_Data Analyze_Data Analyze TGA/DTG Curves Record_Data->Analyze_Data Decomposition_Temp Determine Td5%, Td10%, Tmax Analyze_Data->Decomposition_Temp Char_Yield Calculate Char Yield Analyze_Data->Char_Yield Thermal_Stability_Factors cluster_polymer Polymer Characteristics cluster_stability Thermal Stability Structure Polymer Backbone (Aromatic vs. Vinyl) Thermal_Stability Overall Thermal Stability Structure->Thermal_Stability High aromatic content increases stability Functional_Groups Functional Groups (e.g., Quaternization) Functional_Groups->Thermal_Stability Quaternization decreases stability Bond_Energy Bond Dissociation Energy Bond_Energy->Thermal_Stability Higher bond energy increases stability

References

A Comparative Guide to the Computational Analysis of Pyridine-3,5-diamine Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the computationally predicted and experimentally determined physicochemical properties of pyridine-3,5-diamine. For comparative analysis, data for 2,6-diaminopyridine is also presented. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and materials science by providing a clear, data-driven overview of the characteristics of these isomeric diamine compounds.

Data Presentation: Physicochemical Properties

A summary of key physicochemical properties for this compound and 2,6-diaminopyridine is presented below. Computational data is derived from quantum chemical calculations, while experimental values are sourced from literature.

PropertyThis compound2,6-Diaminopyridine
Molecular Formula C₅H₇N₃C₅H₇N₃
Molecular Weight ( g/mol ) 109.13109.13
IUPAC Name This compoundpyridine-2,6-diamine[1]
Calculated pKa Data not available6.13 ± 0.24[2]
Melting Point (°C) Data not available120 - 122[3]
Boiling Point (°C) Data not available159 (at 13 hPa)[3]
Water Solubility (g/L) Data not available180[3]
LogP Data not available0.550 (estimated)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and methodological transparency.

Synthesis of 3,5-Diaminopyridine

A common synthetic route to 3,5-diaminopyridine involves the hydrogenation of a dinitro precursor.[4]

Materials:

  • 2-chloro-3,5-dinitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 5% Rhodium on Carbon (Rh/C)

  • Acetic acid

Procedure:

  • Dissolve 2-chloro-3,5-dinitropyridine in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete, yielding 3,5-diaminopyridine.

  • Protect the amino groups by reacting the product with di-tert-butyl dicarbonate to form the di-Boc derivative.

  • The protected diamine can be further hydrogenated using 5% Rh/C in the presence of acetic acid at high pressure and temperature to yield the corresponding piperidine derivative if desired.[4]

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[5][6]

Materials:

  • Diaminopyridine sample

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (NaOH) solutions of varying concentrations

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the diaminopyridine in deionized water.

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a small aliquot of the stock solution to each buffer solution to create a series of samples with constant analyte concentration but varying pH.

  • Measure the UV-Vis absorbance spectrum for each sample.

  • Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

  • Plot absorbance at this wavelength against pH.

  • The pKa is the pH at the inflection point of the resulting sigmoid curve.[6]

Measurement of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[7][8][9]

Materials:

  • Diaminopyridine sample (solid)

  • Deionized water

  • Shaker or agitator

  • Centrifuge

  • Analytical balance

  • Method for quantifying the concentration of the dissolved compound (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Add an excess amount of the solid diaminopyridine to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After agitation, allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.[8]

  • Carefully withdraw a sample of the clear supernatant.

  • Determine the concentration of the diaminopyridine in the supernatant using a suitable analytical method. This concentration represents the equilibrium solubility.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the computational and experimental analysis of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., pKa, LogP) geom_opt->prop_calc optimized_geom Optimized Geometry geom_opt->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data predicted_props Predicted Properties prop_calc->predicted_props

Computational Chemistry Workflow for Property Prediction.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification pka_det pKa Determination purification->pka_det sol_measure Solubility Measurement purification->sol_measure exp_data Experimental Data pka_det->exp_data sol_measure->exp_data

Experimental Workflow for Property Determination.

Data_Comparison comp_data Computational Data comparison Comparative Analysis comp_data->comparison exp_data Experimental Data exp_data->comparison validation Model Validation & Refinement comparison->validation

References

performance comparison of polymers derived from pyridine-3,5-diamine.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Polymers Derived from Pyridine-3,5-diamine

This guide provides a comprehensive comparison of the performance of polymers, specifically polyamides and polyimides, derived from this compound. The properties of these polymers are contrasted with those of analogous polymers synthesized from other aromatic diamines to highlight the influence of the pyridine moiety. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound in Polymer Chemistry

This compound is an aromatic diamine that imparts unique characteristics to polymers due to the presence of the nitrogen atom in the aromatic ring. This heteroatom introduces polarity and the potential for hydrogen bonding, which can influence solubility, thermal properties, and mechanical strength. The meta-linkage of the amine groups on the pyridine ring also affects the polymer chain's geometry and packing, generally leading to more amorphous structures compared to their para-linked counterparts. This guide explores the performance of polyamides and polyimides synthesized using this compound, providing a comparative analysis with other aromatic polymers.

Performance Comparison of Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of this compound into the aramid backbone can modify these properties. Below is a comparison of a polyamide derived from this compound with a well-studied aramid, poly(m-phenylene isophthalamide), which is also a meta-oriented polymer.

Table 1: Comparison of Polyamide Properties

PropertyPoly(pyridine-3,5-isophthalamide)Poly(m-phenylene isophthalamide) (Nomex®)
Glass Transition Temperature (Tg) ~280 °C~275 °C
10% Weight Loss Temperature (TGA) > 450 °C in N₂> 400 °C in N₂
Tensile Strength ~100 MPa~90 MPa
Tensile Modulus ~2.5 GPa~3.0 GPa
Solubility Soluble in polar aprotic solvents (e.g., DMAc, NMP)Soluble in polar aprotic solvents with salt (e.g., DMAc/LiCl)

Note: The data for Poly(pyridine-3,5-isophthalamide) is compiled from various sources studying similar pyridine-based aramids, as direct comprehensive data for this specific homopolymer is limited. The properties can vary based on molecular weight and processing conditions.

Performance Comparison of Polyimides

Polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. The introduction of a pyridine ring from this compound can enhance solubility and modify other properties. The following table compares a representative polyimide derived from this compound with a conventional aromatic polyimide.

Table 2: Comparison of Polyimide Properties

PropertyPolyimide from this compound and PMDA¹Polyimide from m-Phenylenediamine and PMDA
Glass Transition Temperature (Tg) 350-400 °C~380 °C
10% Weight Loss Temperature (TGA) > 500 °C in N₂> 500 °C in N₂
Tensile Strength 100-120 MPa~110 MPa
Tensile Modulus 2.5-3.0 GPa~3.0 GPa
Solubility Generally soluble in polar aprotic solventsGenerally insoluble or poorly soluble

¹PMDA: Pyromellitic dianhydride

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducibility and further research.

Synthesis of Polyamides (Low-Temperature Solution Polycondensation)
  • Monomer Preparation: Ensure the purity of this compound and the diacid chloride (e.g., isophthaloyl chloride) through recrystallization or sublimation.

  • Solvent and Reaction Setup: Use an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction should be conducted in a nitrogen-purged flask equipped with a mechanical stirrer.

  • Polymerization: Dissolve a stoichiometric amount of this compound in the anhydrous solvent. Cool the solution to 0°C in an ice bath.

  • Addition of Diacid Chloride: Add an equimolar amount of the diacid chloride to the cooled diamine solution portion-wise while stirring vigorously.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for an additional 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water. The resulting fibrous polymer is then collected by filtration, washed thoroughly with the non-solvent and then with a solvent like ethanol to remove unreacted monomers and oligomers, and finally dried in a vacuum oven at 80-100°C.

Synthesis of Polyimides (Two-Step Method)
  • Poly(amic acid) Formation:

    • Dissolve a stoichiometric amount of this compound in an anhydrous polar aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere.

    • Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) to the solution at room temperature.

    • Stir the mixture for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating cycle would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the conversion to polyimide.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and stir at room temperature for several hours. The resulting polyimide can then be precipitated, washed, and dried.

Visualizations

Experimental Workflow for Polyamide Synthesis

Polyamide_Synthesis cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification Diamine This compound Dissolution Dissolve Diamine in Anhydrous Solvent Diamine->Dissolution DiacidChloride Diacid Chloride Addition Add Diacid Chloride DiacidChloride->Addition Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reaction Stir at 0°C then RT Addition->Reaction Precipitation Precipitate in Methanol/Water Reaction->Precipitation Washing Wash Polymer Precipitation->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Aramid Product

Caption: Low-temperature solution polymerization workflow for aramids.

Experimental Workflow for Polyimide Synthesis (Two-Step Method)

Polyimide_Synthesis cluster_PAA_Formation Poly(amic acid) Formation cluster_Imidization Imidization cluster_FinalProduct Final Product Monomers This compound + Dianhydride Reaction1 Stir at Room Temp (12-24h) Monomers->Reaction1 Solvent Anhydrous Polar Solvent Solvent->Reaction1 Casting Cast PAA Solution Reaction1->Casting Chemical Chemical Imidization (Dehydrating Agent + Catalyst) Reaction1->Chemical Thermal Thermal Imidization (Stepwise Heating) Casting->Thermal Film Polyimide Film Thermal->Film Powder Precipitated Polyimide Powder Chemical->Powder

Safety Operating Guide

Essential Procedures for the Safe Disposal of Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of pyridine-3,5-diamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling analogous pyridine derivatives. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. Based on the hazardous nature of similar pyridine compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills:

  • Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate the area immediately and restrict access.

  • If safe to do so, contain the spill to prevent it from entering drains or waterways.

  • Contact your institution's EHS department or emergency response team for assistance with cleanup and disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Follow these steps for proper disposal:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is sealed to prevent leaks or spills.

  • Labeling and Storage:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.

    • Store away from incompatible materials such as strong oxidizing agents and acids.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • All chemical waste must be disposed of through a licensed and approved waste disposal facility.[2][3][4][5]

Quantitative Data Summary

ParameterValue (for 3-Aminopyridine)Reference
Acute Toxicity (Oral) LD50 Rat: 29 mg/kg[5]
Acute Toxicity (Dermal) LD50 Rabbit: 260 mg/kg[5]
Flash Point 124 °C / 255.2 °F[5]
Autoignition Temperature 628 °C / 1162.4 °F[5]

Note: This data is for a related compound and should be used for general guidance only. Always handle unknown compounds with a high degree of caution.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect Waste in a Designated Hazardous Waste Container fume_hood->collect spill Spill Occurs fume_hood->spill Potential Event label_container Label Container: - 'Hazardous Waste' - 'this compound' collect->label_container seal_container Securely Seal Container label_container->seal_container store Store in a Designated, Secure, and Ventilated Area seal_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Dispose through a Licensed Hazardous Waste Facility contact_ehs->disposal small_spill Small Spill: Absorb with Inert Material (e.g., Sand, Vermiculite) spill->small_spill Small large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Large collect_spill Collect Absorbed Material in a Hazardous Waste Container small_spill->collect_spill large_spill->contact_ehs collect_spill->label_container

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pyridine-3,5-diamine
Reactant of Route 2
Reactant of Route 2
pyridine-3,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.